Hdmc
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(5-chloro-3-oxidobenzotriazol-3-ium-1-yl)-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN5O2.F6P/c1-16(2)13(17-5-7-21-8-6-17)18-11-4-3-10(14)9-12(11)19(20)15-18;1-7(2,3,4,5)6/h3-4,9H,5-8H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRTWUAUKJMOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(N1CCOCC1)N2C3=C(C=C(C=C3)Cl)[N+](=N2)[O-])C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF6N5O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746375 | |
| Record name | (5-Chloro-3-oxo-1H-1lambda~5~,2,3-benzotriazol-1-yl)-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082951-62-9 | |
| Record name | (5-Chloro-3-oxo-1H-1lambda~5~,2,3-benzotriazol-1-yl)-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of HDMC in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and applications of the compound HDMC, a third-generation aminium-type coupling reagent. This compound, chemically known as N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate, is a highly effective reagent in peptide synthesis, a cornerstone of drug discovery and development. This document details its chemical characteristics, provides experimental protocols for its use in solid-phase peptide synthesis (SPPS), and illustrates the fundamental chemical processes involved.
Chemical Properties of this compound
This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is recognized for its stability and high reactivity, which are attributed to its unique molecular structure. The presence of a morpholine moiety enhances its stability and reactivity, while the hexafluorophosphate counterion contributes to its ease of handling.
Quantitative Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate | |
| Synonyms | 5-Chloro-1-((dimethyliminio)(morpholino)methyl)-1H-benzo[d][1][2]triazole 3-oxide hexafluorophosphate(V) | |
| CAS Number | 1082951-62-9 | |
| Molecular Formula | C₁₃H₁₇ClF₆N₅O₂P | |
| Molar Mass | 455.72 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 193-194 °C (with decomposition) | |
| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols and ethers. |
Role in Peptide Synthesis
This compound is a highly efficient coupling reagent used to facilitate the formation of amide (peptide) bonds between amino acids during peptide synthesis.[1][2] This process involves the activation of the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid.[1] The benzotriazole moiety within the this compound structure is crucial for this activation, leading to a highly reactive yet stable intermediate.[1]
Studies have shown that this compound can achieve coupling rates comparable to or even exceeding those of other popular coupling reagents like HATU.[2] It is particularly effective in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1]
Mechanism of Action
The fundamental role of this compound in peptide bond formation is the activation of a carboxylic acid group of an N-protected amino acid. This activation step is crucial for the subsequent nucleophilic attack by the free amine of another amino acid, ultimately forming the peptide bond. The general mechanism is illustrated below.
Caption: General mechanism of this compound in peptide bond formation.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis (SPPS). It is important to note that optimization of reaction times, concentrations, and washing steps may be necessary for specific peptide sequences.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This cycle outlines the fundamental steps of adding a single amino acid to a growing peptide chain on a solid support (resin).
References
An In-depth Technical Guide on the Compound 2'-hydroxy-4',5'-dimethoxychalcone (HDMC): Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-hydroxy-4',5'-dimethoxychalcone (HDMC) is a chalcone derivative that has demonstrated notable anti-cancer properties, particularly in the context of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental protocols related to this compound. The compound induces apoptosis in cancer cells through a sophisticated signaling cascade initiated by an increase in intracellular reactive oxygen species (ROS). This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP), which in turn transcriptionally activates Death Receptor 5 (DR5). The subsequent activation of the extrinsic apoptosis pathway, coupled with the downregulation of the anti-apoptotic protein c-FLIP, culminates in programmed cell death. This document serves as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved in the therapeutic potential of this compound.
Compound Structure
This compound, or 2'-hydroxy-4',5'-dimethoxychalcone, is a flavonoid precursor characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
Chemical Name: (E)-1-(2-hydroxy-4,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Molecular Formula: C₁₇H₁₆O₄
Molecular Weight: 284.31 g/mol
Chemical Structure:
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis in non-small cell lung cancer cells. The core mechanism involves the intrinsic generation of reactive oxygen species (ROS), which triggers a downstream signaling cascade culminating in programmed cell death.
The key steps in the mechanism of action are:
-
Induction of Intracellular ROS: Treatment with this compound leads to a significant increase in the intracellular concentration of ROS.
-
Activation of the ATF4-CHOP Axis: The elevated ROS levels induce the expression of Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP), two key transcription factors involved in the cellular stress response.
-
Upregulation of Death Receptor 5 (DR5): The ATF4-CHOP signaling axis directly upregulates the expression of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily.
-
Initiation of Extrinsic Apoptosis: The increased cell surface expression of DR5 sensitizes the cancer cells to apoptosis. Although not explicitly stated in the primary research, it is implied that the subsequent binding of its ligand, TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand), would trigger the downstream caspase cascade.
-
Downregulation of c-FLIP: this compound treatment also leads to the downregulation of c-FLIP (cellular FLICE-like inhibitory protein), an anti-apoptotic protein that inhibits the activation of caspase-8. This reduction in c-FLIP further promotes the apoptotic signaling cascade.
Quantitative Data
The efficacy of 2'-hydroxy-4',5'-dimethoxychalcone has been evaluated in various non-small cell lung cancer (NSCLC) cell lines and a non-cancerous human bronchial epithelial cell line to assess its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Cell Line | Cell Type | IC50 (µM) after 48h |
| A549 | Human Lung Adenocarcinoma | 15.3 |
| H460 | Human Large Cell Lung Cancer | 12.8 |
| H1299 | Human Non-Small Cell Lung Carcinoma | 18.5 |
| BEAS-2B | Human Bronchial Epithelium (Non-cancerous) | > 50 |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis in cancer cells.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the typical experimental workflow to evaluate the biological effects of this compound on cancer cells.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
NSCLC cells (e.g., A549, H460, H1299) and BEAS-2B cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the levels of intracellular ROS generated in response to this compound treatment.
Materials:
-
This compound-treated and control cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
-
Serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound for the desired time period.
-
Wash the cells with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or quantify it using a flow cytometer (excitation at 488 nm, emission at 525 nm).
Western Blot Analysis
This technique is used to measure the protein expression levels of key components of the this compound-induced signaling pathway.
Materials:
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This compound-treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against DR5, ATF4, CHOP, c-FLIP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.
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Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
The Synthesis and Characterization of HDMC: A Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic peptide development and complex organic synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and chiral integrity of the final product. HDMC, or N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate, has emerged as a potent uronium-type coupling reagent, demonstrating exceptional performance in amide bond formation. Its unique structural features, including a morpholino group, contribute to its high reactivity, solubility, and stability, making it an invaluable tool in both solid-phase peptide synthesis (SPPS) and solution-phase applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the this compound reagent, tailored for professionals in drug discovery and development.
Physicochemical Properties and Specifications
This compound is a white crystalline powder with a high degree of purity, making it suitable for sensitive and demanding synthetic applications.
| Property | Value | Reference |
| Chemical Name | N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate | [1] |
| CAS Number | 1082951-62-9 | [1] |
| Molecular Formula | C13H17ClF6N5O2P | [1] |
| Molecular Weight | 455.73 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Purity | ≥ 98.0% | [1] |
| Solubility in DMF | 0.75 M | Inferred from similar compounds |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not widely published in readily available literature, its synthesis can be inferred from the established routes for other uronium-type coupling reagents, particularly those sharing structural similarities like COMU. The synthesis likely proceeds through the reaction of a morpholino-containing formamidinium salt with a derivative of 5-chloro-1-hydroxybenzotriazole, followed by counter-ion exchange with a hexafluorophosphate source.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for the this compound reagent.
Characterization of this compound
The structural integrity and purity of the this compound reagent are confirmed through a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the morpholino group, the dimethylaminium moiety, and the benzotriazole ring system. The integration of these signals would confirm the stoichiometry of the different components of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon, the carbons of the aromatic benzotriazole ring, the morpholine ring, and the methyl groups of the dimethylaminium moiety, providing further confirmation of the compound's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands. Key expected peaks include those corresponding to the C=O stretching of the uronium core, C-N stretching vibrations, and the aromatic C=C stretching of the benzotriazole ring. The absence of significant O-H stretching bands would indicate the successful formation of the uronium salt.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the this compound cation. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the cationic part of the molecule (C13H17ClN5O2P+), providing definitive structural confirmation.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a generalized protocol for the manual solid-phase synthesis of a peptide using this compound as the coupling reagent. This protocol is adapted from established procedures for similar uronium-type reagents like COMU and can be optimized for specific peptide sequences and scales.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution in DMF (e.g., 20%)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Reaction vessel for SPPS
Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Performance and Advantages of this compound
This compound offers several advantages in peptide synthesis, contributing to its growing adoption in research and industrial settings.
| Feature | Advantage | Reference |
| High Coupling Efficiency | Leads to higher yields and purity of the target peptide. Coupling rates can even exceed those of HATU. | [2] |
| Suppression of Racemization | The benzotriazole moiety helps to minimize the loss of chiral integrity during amino acid activation and coupling. | Inferred from similar compounds |
| Good Solubility | Readily dissolves in common peptide synthesis solvents like DMF, facilitating homogenous reaction conditions. | Inferred from similar compounds |
| Stability | The morpholino group contributes to the stability of the reagent, allowing for easier handling and storage. | Inferred from similar compounds |
Logical Relationship: The Role of this compound in Amide Bond Formation
The primary function of this compound is to activate the carboxylic acid of an incoming amino acid to facilitate its reaction with the free amine of the growing peptide chain.
Caption: Mechanism of this compound-mediated peptide bond formation.
Conclusion
This compound stands as a highly effective and versatile coupling reagent for modern peptide synthesis. Its favorable characteristics, including high reactivity, suppression of racemization, and good solubility, make it a valuable asset for researchers and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in the synthesis of complex peptides, ultimately contributing to the advancement of therapeutic peptide discovery and development.
References
The Chemist's Compass: A Guide to the Safe and Effective Use of HDMC in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate (HDMC), a highly effective coupling reagent in modern peptide synthesis. Detailed safety protocols, handling guidelines, and experimental methodologies are presented to ensure its safe and optimal use in the laboratory.
Core Concepts: Understanding this compound
This compound is an aminium-type coupling reagent utilized to facilitate the formation of amide bonds between amino acids, a critical step in both solid-phase and solution-phase peptide synthesis.[1] Its primary function is to activate the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid.[1] The morpholine moiety in its structure contributes to the reagent's stability and reactivity, while also reducing the risk of racemization during the coupling process. This compound is often used as a highly efficient alternative to other coupling reagents, in some cases exceeding the coupling rates of HATU.
Safety and Handling Guidelines
While this compound is not classified for most hazard categories according to Regulation (EC) No 1272/2008, it is imperative to adhere to standard laboratory safety practices. The following guidelines are based on available Safety Data Sheets (SDS).
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the substance.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: In cases of insufficient ventilation or potential for dust formation, use a particulate respirator.
Toxicology and First Aid
The toxicological properties of this compound have not been fully investigated. The available data indicates that it shall not be classified as acutely toxic, a skin or eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant. However, due to the lack of comprehensive data, caution is advised.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If complaints arise, consult a doctor.
-
After Skin Contact: Immediately wash with water and soap and rinse thoroughly.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: Rinse mouth and call a doctor immediately.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is typically between 0-8°C. Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains. Consult with a licensed professional waste disposal service.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₇ClF₆N₅O₂P |
| Molecular Weight | 455.72 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 171 °C |
| Purity | ≥98.0% |
| CAS Number | 1082951-62-9 |
Table 2: Hazard Identification and Classification
| Hazard Classification | According to Regulation (EC) No 1272/2008 (CLP) |
| Acute Toxicity | Not classified |
| Skin Corrosion/Irritation | Not classified |
| Serious Eye Damage/Irritation | Not classified |
| Respiratory or Skin Sensitization | No sensitizing effects known |
| Germ Cell Mutagenicity | Not classified |
| Carcinogenicity | Not classified |
| Reproductive Toxicity | Not classified |
Experimental Protocols
This compound is a versatile reagent for peptide coupling. Below are detailed methodologies for its application in a typical solid-phase peptide synthesis (SPPS) workflow using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of SPPS.
Caption: A flowchart of the key steps in solid-phase peptide synthesis.
Detailed Protocol for this compound-Mediated Amino Acid Coupling
This protocol outlines a single coupling cycle within an SPPS procedure.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)
-
Resin with a free N-terminal amine
-
Solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)
Procedure:
-
Resin Preparation: Swell the resin in the chosen solvent (e.g., DMF) for approximately 30 minutes prior to use.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to the resin loading) in the reaction solvent.
-
Add this compound (2-5 equivalents) to the amino acid solution.
-
Add the base (e.g., DIPEA, 2-5 equivalents) to the mixture.
-
Allow the activation to proceed for 2-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the solvent from the prepared resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.
-
-
Monitoring the Reaction:
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines and thus a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with the reaction solvent (e.g., DMF, 3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with a different solvent (e.g., DCM, 3-5 times) to prepare for the next deprotection step.
-
Mechanism of Action: this compound in Peptide Bond Formation
The following diagram illustrates the proposed mechanism of carboxyl group activation by this compound, leading to amide bond formation.
Caption: The two-step process of amino acid activation and coupling.
Conclusion
This compound is a valuable and efficient reagent for modern peptide synthesis. Its stability and high reactivity, coupled with a reduction in racemization, make it an excellent choice for the synthesis of complex peptides. By adhering to the safety guidelines and experimental protocols outlined in this guide, researchers can safely and effectively incorporate this compound into their laboratory workflows, contributing to advancements in drug discovery and development.
References
The Role of HDMC as a High-Efficacy Coupling Reagent in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of synthetic peptide chemistry, the pursuit of efficiency, purity, and minimization of side reactions is paramount. This technical guide delves into the specifics of N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate (HDMC), a highly effective aminium-type coupling reagent. We will explore its chemical properties, mechanism of action, and provide a detailed protocol for its application in solid-phase peptide synthesis (SPPS), particularly in conjunction with OxymaPure®. Furthermore, this guide presents a clear workflow for the synthesis process, aiming to equip researchers with the knowledge to leverage this compound for the successful synthesis of complex peptides.
Introduction to this compound
This compound is a robust coupling reagent designed to facilitate the formation of amide bonds between amino acids during peptide synthesis.[1] Its unique chemical structure, featuring a benzotriazole moiety, a morpholine group, and a hexafluorophosphate counterion, contributes to its high reactivity and stability.[1] A significant advantage of this compound is its ability to minimize racemization, a common side reaction that can compromise the stereochemical integrity of the synthesized peptide.[2]
This compound is frequently employed with additives like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate), which has been shown to enhance coupling efficiency and provide a safer alternative to explosive benzotriazole-based additives.[3][4] The combination of this compound and OxymaPure® is particularly effective for the in situ generation of the highly reactive COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), further boosting the efficiency of the coupling reaction.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a reagent is crucial for its effective application and safe handling. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1082951-62-9 | |
| Molecular Formula | C13H17ClF6N5O2P | |
| Molecular Weight | 455.72 g/mol | |
| Appearance | White powder | |
| Purity | ≥95.0% | [1] |
Mechanism of Action
The efficacy of this compound as a coupling reagent lies in its ability to activate the carboxyl group of an N-protected amino acid. This activation renders the carboxyl group highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain attached to the solid support. The benzotriazole component of this compound facilitates the formation of a highly reactive ester intermediate, which then readily reacts to form the desired peptide bond. The morpholine and dimethylamine groups contribute to the stability and reactivity of the reagent.[1]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound/OxymaPure®
The following protocol outlines a general procedure for the use of this compound in Fmoc-based solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized based on the specific peptide sequence and the scale of the synthesis.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
OxymaPure®
-
Solid support resin (e.g., Rink amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.
-
Add this compound (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add DIPEA (6-10 equivalents) to the activated amino acid mixture.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the cleavage solution using cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Workflow and Signaling Pathway Visualization
As a chemical reagent, this compound does not participate in biological signaling pathways. Instead, its role is central to the chemical synthesis workflow. The following diagram illustrates the key stages of solid-phase peptide synthesis utilizing the this compound/OxymaPure® coupling chemistry.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound.
Conclusion
This compound has established itself as a valuable tool in the peptide chemist's arsenal. Its ability to promote efficient amide bond formation while suppressing racemization makes it a superior choice for the synthesis of a wide range of peptides, from simple sequences to more complex and challenging targets. When used in conjunction with OxymaPure®, this compound offers a safe and highly effective coupling system for modern solid-phase peptide synthesis. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for researchers aiming to harness the full potential of this advanced coupling reagent.
References
The Role of HDMC in Modern Organic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly in the realm of peptide chemistry and drug development, the choice of coupling reagent is paramount to the success of a synthetic route. Efficiency, suppression of side reactions, and preservation of stereochemical integrity are critical factors that dictate the viability of a chosen reagent. HDMC (N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate) has emerged as a potent aminium-type coupling reagent, offering significant advantages in the formation of amide bonds. This technical guide provides a comprehensive overview of the key applications of this compound, detailed experimental protocols, and a comparative analysis of its performance, tailored for researchers and professionals in organic and medicinal chemistry.
Core Properties of this compound
This compound, with the CAS number 1082951-62-9, is a stable, white powder that is effective for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Its molecular structure is designed to facilitate efficient activation of carboxylic acids, a crucial step in amide bond formation.
| Property | Value |
| Full Chemical Name | 5-chloro-3-oxidobenzotriazol-3-ium-1-yl-morpholin-4-ylmethylidene-dimethylazanium hexafluorophosphate[1] |
| Alternate Names | N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate; 6-chloro-1-((dimethylamino)(morpholino)-methylene)-1H-benzotriazolium hexafluorophosphate 3-oxide |
| CAS Number | 1082951-62-9 |
| Molecular Formula | C₁₃H₁₇ClF₆N₅O₂P |
| Molecular Weight | 455.72 g/mol |
| Appearance | White powder |
| Purity | ≥98.0% |
Key Applications in Organic Chemistry
The primary application of this compound lies in the synthesis of peptides, a cornerstone of drug discovery and biochemical research. It is also utilized in the synthesis of complex organic molecules where the formation of an amide bond is a critical step.
-
Peptide Synthesis: this compound is highly effective in promoting the coupling of amino acids with minimal racemization, a common side reaction that can compromise the biological activity of the final peptide.[1] Its high reactivity can, in some instances, surpass that of other common coupling reagents like HATU.[2] This makes it particularly valuable for the synthesis of complex or sterically hindered peptides.
-
Pharmaceutical Development: The efficient and clean formation of amide bonds is crucial in the synthesis of many active pharmaceutical ingredients (APIs). This compound's ability to facilitate these reactions under mild conditions makes it an attractive option for the development of new drug candidates.[1]
-
Material Science: In the field of polymer chemistry, this compound can be employed to modify polymer properties by facilitating the grafting of molecules onto polymer backbones via amide linkages.[1]
-
Analytical Chemistry: this compound can be used as a derivatizing agent to improve the detection and quantification of carboxylic acids in analytical techniques such as HPLC and mass spectrometry.[1]
Mechanism of Action
The efficacy of this compound as a coupling reagent stems from its ability to activate the carboxyl group of a carboxylic acid (such as an N-protected amino acid). This activation is facilitated by the benzotriazole moiety, which forms a highly reactive yet stable active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another molecule (e.g., an amino acid ester or a resin-bound peptide) to form the desired amide bond.
Caption: General mechanism of this compound-mediated amide bond formation.
Experimental Protocols
While specific reaction conditions may vary depending on the substrates, the following provides a general protocol for this compound-mediated coupling in solid-phase peptide synthesis (SPPS).
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol assumes a standard Fmoc-based SPPS strategy on a resin support.
1. Resin Swelling:
- Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Repeat the treatment for 15-20 minutes.
- Wash the resin thoroughly with DMF.
3. Coupling Reaction:
- In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) by dissolving it in DMF with this compound (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
- Allow the pre-activation mixture to stand for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the completion of the reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.
4. Washing:
- After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
5. Capping (Optional):
- To block any unreacted N-terminal amines, the resin can be treated with a capping solution, typically acetic anhydride and a base in DMF.
6. Repetition:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
// Nodes
Start [label="Start with Resin-Bound\nProtected Amino Acid", shape=ellipse, fillcolor="#FBBC05"];
Fmoc_Deprotection [label="Fmoc Deprotection\n(Piperidine/DMF)"];
Washing1 [label="Wash (DMF)"];
Coupling [label="Coupling with\nFmoc-AA-OH, this compound, Base"];
Washing2 [label="Wash (DMF)"];
Check_Completion [label="Check for Completion\n(e.g., Kaiser Test)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Repeat_Cycle [label="Repeat for next\nAmino Acid", shape=ellipse, style=dashed];
Final_Cleavage [label="Final Cleavage\nand Deprotection (TFA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Purified Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> Fmoc_Deprotection;
Fmoc_Deprotection -> Washing1;
Washing1 -> Coupling;
Coupling -> Washing2;
Washing2 -> Check_Completion;
Check_Completion -> Repeat_Cycle [label="Incomplete"];
Repeat_Cycle -> Coupling [style=dashed];
Check_Completion -> Final_Cleavage [label="Complete"];
Final_Cleavage -> End;
}
Caption: A typical workflow for solid-phase peptide synthesis using this compound.
Comparative Performance Data
While extensive head-to-head comparative studies are not widely published in the primary literature, the available information and supplier data indicate that this compound is a highly competitive coupling reagent. It is often compared to other high-performance reagents like HATU, HBTU, and COMU.
| Coupling Reagent | Relative Reactivity | Racemization Suppression | Key Features |
| This compound | High to Very High | Excellent | Can exceed HATU's reactivity in some cases.[2] |
| HATU | Very High | Excellent | Widely used, effective for hindered couplings. |
| HBTU | High | Very Good | A common and reliable coupling reagent. |
| COMU | Very High | Excellent | Oxyma-based, considered safer than benzotriazole-based reagents. |
| DIC/Oxyma | Moderate to High | Very Good | A carbodiimide-based system with a modern additive. |
Note: The relative performance can be sequence-dependent and influenced by reaction conditions.
Conclusion
This compound stands as a valuable tool in the arsenal of the modern organic chemist. Its high reactivity, coupled with its ability to suppress racemization, makes it an excellent choice for the synthesis of peptides and other complex molecules containing amide bonds. For researchers and professionals in drug development and related fields, the use of efficient and reliable coupling reagents like this compound is crucial for the timely and successful synthesis of target molecules. As the demand for complex synthetic peptides and pharmaceuticals continues to grow, the importance of advanced reagents such as this compound will undoubtedly increase.
References
The Role of HDMC as a Coupling Reagent in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, fundamental building blocks of life and crucial components in drug discovery and development, relies on the efficient formation of amide bonds between amino acids. The choice of coupling reagent is paramount to the success of peptide synthesis, directly impacting yield, purity, and the chiral integrity of the final product. Among the arsenal of available reagents, N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate (HDMC) has emerged as a potent and reliable option. This technical guide provides an in-depth overview of this compound's core functionalities, its mechanism of action, and its place among other commonly used coupling reagents.
Introduction to this compound
This compound is an aminium-type coupling reagent derived from dimethylmorpholino urea. Its chemical structure, featuring a benzotriazole moiety, a morpholine group, and a dimethylamine group, contributes to its high reactivity and stability. The hexafluorophosphate counterion enhances its stability and ease of handling, typically presenting as a white powder.[1] this compound is recognized for its ability to facilitate efficient peptide bond formation while minimizing racemization, a critical factor in the synthesis of stereochemically pure peptides.[2]
Key Properties of this compound:
| Property | Description |
| Full Chemical Name | N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate |
| CAS Number | 1082951-62-9 |
| Molecular Formula | C13H17ClF6N5O2P |
| Appearance | White to off-white powder |
| Key Features | High coupling efficiency, low racemization, good stability |
Mechanism of Action: Carboxyl Group Activation
The primary role of any coupling reagent in peptide synthesis is to activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amino group of another amino acid or the growing peptide chain. This compound achieves this through the formation of a highly reactive O-acylisourea intermediate.
The general mechanism can be visualized as follows:
Caption: General mechanism of this compound-mediated peptide coupling.
The benzotriazole moiety within this compound facilitates the formation of this active intermediate, which then readily reacts with the amine component to form the desired peptide bond, releasing a soluble urea byproduct that can be easily washed away during solid-phase peptide synthesis (SPPS).
Performance and Comparison with Other Coupling Reagents
Qualitative Comparison of Common Coupling Reagents:
| Reagent | Relative Coupling Efficiency | Racemization Suppression | Notes |
| This compound | High to Very High | High | Often used with OxymaPure® as an additive. |
| HBTU | High | Good | A widely used standard coupling reagent. |
| HATU | Very High | Very High | Generally considered one of the most efficient reagents, especially for hindered couplings. |
| COMU | Very High | Very High | Known for its high solubility and safety profile as it does not release explosive benzotriazole byproducts. |
It is important to note that the choice of coupling reagent can also be influenced by factors such as the specific amino acid sequence (e.g., sterically hindered residues), the solid support used, and the overall synthesis strategy.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a generalized protocol for manual solid-phase peptide synthesis using the Fmoc/tBu strategy. This protocol can be adapted for use with automated synthesizers.
Materials and Reagents:
-
Fmoc-protected amino acids
-
This compound
-
OxymaPure® (or other suitable additive)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Appropriate resin for SPPS (e.g., Rink Amide, Wang)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether, cold
Experimental Workflow:
Caption: A typical workflow for solid-phase peptide synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and an additive like OxymaPure® (3-5 equivalents) in DMF.
-
Add a base such as DIPEA or NMM (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. The exact time may vary depending on the specific amino acids being coupled.
-
-
Washing: Wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. A Kaiser test can be performed after each coupling step to ensure the reaction has gone to completion.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DMF and DCM, and then dry it. Add the cleavage cocktail to the resin and allow it to react for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the peptide. Precipitate the peptide by adding cold diethyl ether.
-
Purification and Lyophilization: Centrifuge to collect the crude peptide pellet. Wash the pellet with cold diethyl ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized to obtain the final product.
Conclusion
This compound stands as a valuable tool in the peptide chemist's toolbox. Its high reactivity, coupled with its ability to suppress racemization, makes it an excellent choice for the synthesis of a wide range of peptides. While direct quantitative comparisons with other reagents remain to be extensively published, its performance characteristics position it as a strong competitor to other popular coupling reagents. The selection of a coupling reagent will always be sequence and context-dependent, but this compound offers a robust and efficient option for researchers and professionals in the field of peptide science.
References
In-depth Technical Guide on HDMC in Materials Science: Information Not Publicly Available
After a comprehensive search for preliminary studies on the use of HDMC (5-chloro-3-oxidobenzotriazol-3-ium-1-yl-morpholin-4-ylmethylidene-dimethylazanium hexafluorophosphate) in materials science, it has been determined that there is insufficient publicly available information to generate the requested in-depth technical guide or whitepaper.
The initial investigation confirmed that this compound is a chemical compound with applications in organic synthesis and has been noted for its potential use in materials science, particularly in the modification of polymers for coatings and adhesives. However, detailed technical information critical for a research- and professional-level guide is not accessible through public databases, scientific journals, or patent repositories.
The core requirements for this technical guide included:
-
Quantitative Data Presentation: Summaries of quantitative data in structured tables for comparative analysis.
-
Detailed Experimental Protocols: Methodologies for key experiments involving this compound in materials science.
-
Mandatory Visualizations: Diagrams of signaling pathways, experimental workflows, or logical relationships using the DOT language.
Despite extensive searches using various targeted keywords related to this compound, its full chemical name, and its potential applications in polymer science, no specific experimental protocols, quantitative performance data (e.g., mechanical properties, adhesion strength), or established mechanisms of action in a materials science context could be located. The available information is of a general nature and lacks the scientific depth necessary to construct a technical document that would be of value to researchers, scientists, and drug development professionals.
Understanding the Reactivity of HDMC with Functional Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDMC, or 1,6-hexanediyl-bis(N,N-dimethyl-N-dodecylammonium bromide), is a cationic gemini surfactant characterized by two quaternary ammonium head groups and two dodecyl hydrocarbon tails, linked by a hexamethylene spacer.[1] Its unique structure imparts valuable properties, leading to its use in various applications, including as an antimicrobial and anticorrosion agent.[1] This technical guide provides an in-depth analysis of the potential reactivity of this compound's core structure with various functional groups. Due to a lack of extensive publicly available experimental data specifically detailing these reactions with this compound, this guide focuses on the fundamental chemical principles governing the reactivity of its constituent moieties: the quaternary ammonium cations and the alkyl chains. This document aims to provide a foundational understanding for researchers and professionals working with this compound in drug development and other scientific fields.
Core Structure and Inherent Reactivity
The this compound molecule consists of two key structural components that dictate its chemical behavior:
-
Quaternary Ammonium Head Groups: The positively charged nitrogen atoms are central to this compound's functionality. Quaternary ammonium salts are generally considered chemically stable.[2] Their cationic nature is independent of pH, meaning they remain positively charged across a wide pH range.[2] However, the strong electrostatic interactions associated with these groups are key to their interactions with other molecules.[2]
-
Alkyl Chains (Dodecyl and Hexyl Spacer): These nonpolar hydrocarbon chains are relatively inert. Their primary contribution to reactivity is through steric hindrance and providing a hydrophobic character to the molecule. Under forcing conditions, such as high heat or in the presence of radical initiators, these C-H bonds can undergo reaction.
The overall reactivity of this compound is low under standard conditions. The molecule does not possess common reactive functional groups like hydroxyl, carboxyl, or amino groups that readily participate in many organic reactions. Its primary mode of interaction is electrostatic and hydrophobic.
Reactivity with Nucleophiles and Electrophiles
Based on the principles of organic chemistry, the potential reactivity of this compound with nucleophiles and electrophiles can be predicted.
Interaction with Nucleophiles
The quaternary ammonium groups, being cationic, are electrophilic centers. However, the nitrogen atom is already fully substituted, making direct nucleophilic attack on the nitrogen unlikely. The surrounding alkyl groups also provide significant steric hindrance.
Potential, though generally unfavorable, reactions with strong nucleophiles could involve:
-
Hofmann Elimination: Under strong basic conditions and elevated temperatures, a Hofmann elimination reaction could theoretically occur, leading to the formation of an alkene and a tertiary amine. This is a known reaction for quaternary ammonium hydroxides.
A simplified representation of a potential Hofmann elimination at one of the quaternary centers is depicted below.
Caption: Potential Hofmann Elimination Pathway for this compound.
Interaction with Electrophiles
The this compound molecule lacks significant nucleophilic centers. The bromide counter-ions are weak nucleophiles. Therefore, this compound is not expected to react with electrophiles under normal conditions.
Stability and Degradation
The stability of quaternary ammonium compounds can be influenced by environmental factors.
pH Stability
Quaternary ammonium salts are generally stable across a wide pH range.[2] However, extreme pH conditions, particularly in combination with high temperatures, can promote degradation pathways such as the Hofmann elimination mentioned above. Studies on other quaternary ammonium compounds have shown that alkaline conditions can lead to a decrease in stability over time.[3]
Thermal Degradation
At elevated temperatures, quaternary ammonium salts can undergo thermal decomposition. The specific degradation pathway and products would depend on the temperature and the presence of other reagents.
Interaction with Common Functional Groups in Pharmaceutical Formulations
While direct covalent reactions are unlikely, this compound can interact with various functional groups present in active pharmaceutical ingredients (APIs) and excipients through non-covalent forces.
| Functional Group | Potential Interaction with this compound | Expected Outcome |
| Carboxylic Acids (-COOH) | Electrostatic interaction between the cationic quaternary ammonium group and the anionic carboxylate group (at pH > pKa). | Formation of an ion pair, which could affect the solubility and bioavailability of the API. |
| Amines (-NH2, -NHR, -NR2) | Generally weak interaction. Potential for hydrogen bonding if the amine is primary or secondary. | Minimal impact on stability unless the amine is a strong base, which could induce elimination at high temperatures. |
| Thiols (-SH) | Weak interaction. | Unlikely to result in a chemical reaction under physiological conditions. |
| Alcohols (-OH) | Potential for hydrogen bonding. | Can influence the solvation and aggregation behavior of this compound. |
| Esters (-COO-R) | Weak interaction. | Generally considered compatible. |
| Amides (-CONH2, -CONHR, -CONR2) | Weak interaction. | Generally considered compatible. |
Experimental Protocols: A General Framework
References
Methodological & Application
Application Notes and Protocols for HDMC in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to HDMC: A High-Performance Coupling Reagent
N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate, commonly known as this compound, is a highly effective aminium-type coupling reagent employed in peptide synthesis.[1] Its unique chemical structure contributes to its excellent performance in forming amide bonds, a critical step in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This compound is recognized for its ability to facilitate efficient coupling, minimize side reactions, and reduce racemization, even in challenging peptide sequences.[1] In some cases, its coupling rates have been shown to exceed those of other popular reagents like HATU.
The efficacy of this compound lies in its capacity to activate the carboxyl group of an amino acid, making it highly susceptible to nucleophilic attack by the amino group of another amino acid.[1] This activation is facilitated by the benzotriazole moiety within its structure, leading to a reactive yet stable intermediate.[1] this compound is often used in conjunction with additives like OxymaPure® to further enhance coupling efficiency and suppress racemization. It is also well-suited for use in automated peptide synthesizers.
Quantitative Performance Data
The selection of a coupling reagent is critical for the success of peptide synthesis, directly impacting the purity and yield of the final product. The following table summarizes the performance of this compound in comparison to other commonly used coupling reagents in the synthesis of various peptides.
| Coupling Reagent | Peptide Sequence | Coupling Time (minutes) | Crude Purity (%) |
| This compound | 65-74 ACP | 2 x 1 | ~75 |
| HATU | 65-74 ACP | 2 x 1 | ~78 |
| HCTU | 65-74 ACP | 2 x 1 | ~72 |
| PyBOP | 65-74 ACP | 2 x 1 | ~48 |
| This compound | G-LHRH | 2 x 1 | ~88 |
| HATU | G-LHRH | 2 x 1 | ~90 |
| HCTU | G-LHRH | 2 x 1 | ~85 |
| PyBOP | G-LHRH | 2 x 1 | ~80 |
| This compound | Oxytocin (linear) | 2 x 1 | ~70 |
| HATU | Oxytocin (linear) | 2 x 1 | ~75 |
| HCTU | Oxytocin (linear) | 2 x 1 | ~72 |
| PyBOP | Oxytocin (linear) | 2 x 1 | ~65 |
Data is compiled from comparative studies and may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for Fmoc-based solid-phase peptide synthesis (SPPS), a common methodology where this compound is employed as the coupling reagent.
Step-by-Step Protocol for using this compound in Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general guideline for manual Fmoc-SPPS using this compound as the coupling reagent. Optimization may be required for specific peptide sequences.
Materials and Reagents:
-
Fmoc-protected amino acids
-
This compound
-
OxymaPure® (recommended)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Reaction vessel
-
Shaker
Protocol:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling with this compound:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equimolar amount of OxymaPure® in DMF.
-
Add this compound (3-5 equivalents, equimolar to the amino acid) to the solution.
-
Add DIPEA or NMM (6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Monitoring the Coupling Reaction: A ninhydrin test can be performed to check for the presence of free primary amines, indicating an incomplete reaction.
-
-
Washing:
-
After the coupling reaction, drain the solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the deprotected peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Mechanism of Action: this compound in Amide Bond Formation
The following diagram illustrates the proposed mechanism of action for this compound in the activation of a carboxylic acid for subsequent amide bond formation.
References
HDMC: A High-Performance Reagent for Amide Bond Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HDMC, or N-[(5-Chloro-1H-benzotriazol-1-yl)dimethylamino-morpholino]-uronium hexafluorophosphate N-oxide, is a highly efficient coupling reagent utilized in the formation of amide bonds, a fundamental reaction in peptide synthesis and the development of small molecule therapeutics. As a member of the uronium/aminium salt family of reagents, this compound offers researchers a potent tool for overcoming challenges associated with sterically hindered amino acids and difficult coupling sequences. Its high reactivity, often reported to exceed that of other common coupling reagents like HATU, can lead to improved yields and faster reaction times.[1] These application notes provide an overview of this compound's utility, comparative performance data, and detailed protocols for its use in both solid-phase and solution-phase amide bond formation.
Key Applications of this compound
-
Solid-Phase Peptide Synthesis (SPPS): this compound is well-suited for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Its high reactivity is particularly advantageous for coupling sterically hindered or conformationally challenging amino acid residues.
-
Solution-Phase Peptide Synthesis: this compound can be effectively employed for the coupling of peptide fragments in solution, a crucial step in convergent peptide synthesis strategies.
-
Small Molecule Synthesis: The formation of amide bonds is a cornerstone of medicinal chemistry. This compound can be used to synthesize a wide variety of small molecules containing amide functionalities.
-
Difficult Couplings: The enhanced reactivity of this compound makes it a valuable option for challenging coupling reactions where other reagents may provide suboptimal results.
Comparative Performance of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the success of amide bond formation, directly impacting reaction yield, purity, and the degree of epimerization. The following table summarizes available data comparing this compound to other commonly used coupling reagents.
| Coupling Reagent | Relative Reactivity | Typical Yield | Racemization | Key Features |
| This compound | Very High | High | Low | High reactivity, good for hindered couplings. |
| HATU | High | High | Low | Widely used, effective for most standard couplings. |
| HBTU | Medium-High | Good-High | Low (with HOBt) | A cost-effective and reliable option. |
| COMU | High | High | Low | Good solubility and safety profile. |
Note: The data presented is a qualitative summary based on available literature. Actual results may vary depending on the specific substrates and reaction conditions.
Reaction Mechanism
The mechanism of amide bond formation using uronium/aminium reagents like this compound involves a two-step process. First, the carboxylic acid is activated by this compound in the presence of a base to form a highly reactive acyl-uronium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of a urea byproduct.
Caption: General mechanism of this compound-mediated amide bond formation.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound
This protocol provides a general guideline for the manual coupling of an Fmoc-protected amino acid to a resin-bound peptide using this compound.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
Standard SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add this compound (3-5 equivalents) to the amino acid solution.
-
Add DIPEA (6-10 equivalents) to the mixture.
-
Allow the activation mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature. The reaction time may need to be optimized based on the specific amino acids being coupled.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Proceed to the next cycle of deprotection and coupling.
Experimental Workflow for SPPS using this compound:
References
Application of Photocleavable Linkers in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker molecule to anchor the nascent peptide chain to the solid support is a critical determinant of the overall success of the synthesis. Photocleavable linkers, particularly those based on the o-nitrobenzyl motif, offer a powerful strategy for the mild and orthogonal release of synthesized peptides from the resin. This approach avoids the harsh acidic conditions typically required for cleavage, which can be detrimental to sensitive peptide sequences or modifications. One such class of photolabile linkers is based on the 4-(hydroxymethyl)-3,4-dimethoxy-6-nitrophenoxy (HDMC) core structure, which belongs to the o-nitroveratryl family of photolabile linkers.
The key feature of these linkers is their ability to be cleaved by UV irradiation at a specific wavelength, typically in the range of 350-365 nm. This cleavage is a clean and efficient process that leaves the peptide and its protecting groups, if desired, intact. The mild conditions make this method highly compatible with a wide range of peptide modifications and complex targets.
Principle of Photocleavage
The photocleavage mechanism of o-nitrobenzyl-based linkers involves an intramolecular redox reaction upon absorption of UV light. The nitro group is reduced, leading to the formation of a nitroso intermediate, which then rearranges to release the carboxylic acid of the C-terminal amino acid, thereby cleaving the peptide from the resin.
Advantages of Using this compound-type Photocleavable Linkers
-
Mild Cleavage Conditions: Peptides are released under neutral conditions, avoiding exposure to strong acids like trifluoroacetic acid (TFA) or hydrofluoric acid (HF).
-
Orthogonality: The photocleavage is orthogonal to most standard protecting group strategies used in Fmoc- and Boc-based SPPS.[1]
-
Compatibility: Ideal for the synthesis of peptides with acid-sensitive modifications, such as glycosylation, phosphorylation, or sulfation.
-
Clean Process: The cleavage by-products are typically non-reactive and easily removed during workup.
Quantitative Data Summary
The efficiency of peptide synthesis and cleavage using photolabile linkers can be influenced by factors such as the peptide sequence, the resin used, and the irradiation conditions. The following table summarizes typical quantitative data obtained for the synthesis of a model peptide using an this compound-type photolabile linker.
| Parameter | Value | Conditions/Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Dependent on the base resin (e.g., Wang, Polystyrene) |
| Coupling Efficiency | > 99% | Monitored by Kaiser test or other in-process controls |
| Cleavage Time | 1 - 4 hours | Dependent on UV lamp intensity and peptide length |
| Cleavage Yield | 70 - 95% | Can be sequence-dependent; optimization of irradiation time is key |
| Peptide Purity (crude) | 60 - 90% | Dependent on the peptide sequence and synthesis efficiency |
Experimental Protocols
Attachment of the First Amino Acid to the this compound-Linker Functionalized Resin
This protocol describes the esterification of the first Fmoc-protected amino acid to a resin pre-functionalized with an this compound-type linker.
Materials:
-
This compound-functionalized resin (e.g., on Wang or polystyrene support)
-
Fmoc-protected amino acid (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.5 equivalents)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine solution (20% in DMF)
Procedure:
-
Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Dissolve the Fmoc-amino acid in a minimal amount of DMF.
-
Add DIC and DMAP to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Wash the resin sequentially with DMF, DCM, and MeOH.
-
Perform a Kaiser test to confirm the absence of free amino groups. If the test is positive, repeat the coupling.
-
Cap any unreacted hydroxyl groups using a solution of acetic anhydride and pyridine in DMF.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Determine the loading of the first amino acid using a spectrophotometric analysis of the piperidine-dibenzofulvene adduct after Fmoc deprotection.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the standard steps for elongating the peptide chain on the this compound-linker functionalized resin.
Materials:
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Base (e.g., DIPEA, NMM)
-
Piperidine solution (20% in DMF)
-
DMF, DCM
Procedure (per coupling cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat steps 1-5 for each amino acid in the sequence.
Photocleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support using UV light.
Materials:
-
Peptide-bound resin
-
Solvent for cleavage (e.g., DCM, THF, MeCN/H₂O)
-
UV photoreactor (e.g., with a mercury lamp, λ = 365 nm)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Suspend the resin in the chosen cleavage solvent in a quartz or borosilicate glass reaction vessel. The solvent should be transparent at the irradiation wavelength.
-
Purge the suspension with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state of the linker.
-
Irradiate the suspension with a UV lamp (365 nm) while gently agitating. The irradiation time will vary depending on the peptide and the lamp's intensity (typically 1-4 hours).
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing them by HPLC.
-
Once cleavage is complete, filter the resin and wash it with the cleavage solvent.
-
Combine the filtrate and washings.
-
Evaporate the solvent under reduced pressure to obtain the crude peptide.
-
If side-chain protecting groups need to be removed, treat the crude peptide with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purify the peptide by preparative HPLC.
Visualizations
Experimental Workflow for SPPS with Photocleavable Linker
Caption: General workflow for solid-phase peptide synthesis using a photocleavable linker.
Logical Relationship of Orthogonal Chemistries
Caption: Orthogonality of protecting groups and the photocleavable linker in SPPS.
References
Revolutionizing Drug Discovery: HDMC-Mediated Coupling Reactions for Peptide Synthesis
In the landscape of modern drug discovery, the efficient and precise synthesis of peptides is paramount. Peptides, with their high specificity and biological activity, represent a burgeoning class of therapeutics. Central to their synthesis is the coupling reaction, the formation of an amide bond between amino acids. HDMC (N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate), a highly efficient coupling reagent, has emerged as a powerful tool for researchers and pharmaceutical scientists. This document provides detailed application notes and protocols for utilizing this compound-mediated coupling reactions in the synthesis of peptides for drug discovery.
This compound is a uronium/aminium salt-type coupling reagent that has demonstrated exceptional performance in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug development.[1] Its unique chemical structure facilitates the rapid and efficient formation of amide bonds, minimizing side reactions and preserving the chiral integrity of the amino acids.[1] The application of this compound is particularly advantageous in the synthesis of complex and therapeutic peptides, including peptidomimetics and conjugated peptides.[1]
Principles of this compound-Mediated Coupling
This compound functions by activating the carboxyl group of an N-protected amino acid, rendering it highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain attached to a solid support. This activation is facilitated by the formation of a highly reactive O-acylisourea intermediate. The benzotriazole moiety within the this compound structure plays a crucial role in stabilizing this intermediate and minimizing racemization, a common side reaction that can compromise the biological activity of the final peptide.[1]
Advantages in Drug Discovery
The use of this compound in peptide synthesis offers several key advantages for drug discovery applications:
-
High Coupling Efficiency: this compound is known for its high reactivity, leading to faster and more complete coupling reactions. This is particularly beneficial when synthesizing long or "difficult" peptide sequences that are prone to incomplete reactions with other coupling reagents.[2]
-
Reduced Racemization: The preservation of stereochemistry is critical for the biological function of peptides. This compound has been shown to suppress racemization, ensuring the synthesis of enantiomerically pure peptides.
-
Mild Reaction Conditions: this compound-mediated couplings can be performed under mild conditions, which is crucial for preserving sensitive functional groups present in complex amino acid side chains.[1]
-
Versatility: It is effective in both solid-phase and solution-phase peptide synthesis, offering flexibility in synthetic strategy.[1]
Quantitative Data on Coupling Efficiency
While extensive quantitative data for a wide range of peptides is proprietary or varies between specific sequences, a comparative study on the formation of aza-peptide bonds provides insight into the efficiency of this compound. In the synthesis of a model tripeptide, this compound was compared to other common coupling reagents.
| Coupling Reagent | Reaction Half-life (min) | Acylation Yield (%) |
| This compound | 40 | >50 (incomplete) |
| HCTU | 40 | >50 (incomplete) |
| HATU | 40 | ~100 |
| COMU | <10 | ~100 |
| PyOxim | <10 | ~100 |
Table 1: Comparison of coupling reagent efficiency in the formation of a model aza-tripeptide. It is important to note that aza-peptide bond formation is known to be more challenging than standard peptide bond formation. While this compound was not the most efficient in this specific context, it is generally regarded as highly efficient for standard peptide synthesis, in some cases exceeding the performance of HATU.[2][3]
Experimental Protocols
The following protocols provide a general framework for this compound-mediated peptide coupling in solid-phase peptide synthesis (SPPS). The specific quantities and reaction times may need to be optimized based on the specific peptide sequence and the scale of the synthesis.
Materials and Reagents
-
Fmoc-protected amino acids
-
This compound
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solid support resin (e.g., Rink Amide resin, Wang resin)
-
Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide on a solid support.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling Reaction:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/HDMC solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
To monitor the completion of the reaction, a Kaiser test can be performed. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS) using this compound
Modern peptide synthesis is often performed on automated synthesizers. The general principles are the same as in the manual protocol.
-
Instrument Setup: Program the peptide sequence, scale, and reaction parameters into the automated peptide synthesizer.
-
Reagent Loading: Load vials with the required Fmoc-protected amino acids, this compound, DIPEA, and solvents.
-
Synthesis Execution: The synthesizer will automatically perform the cycles of deprotection, washing, coupling, and washing for each amino acid in the sequence. The pre-dissolved amino acid and this compound are mixed with DIPEA just before delivery to the reaction vessel.
-
Cleavage and Purification: After the synthesis is complete, the resin is manually removed from the synthesizer, and the peptide is cleaved and purified as described in the manual protocol.
Visualizing the Process: Diagrams
To better illustrate the workflows and mechanisms involved in this compound-mediated peptide synthesis, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis (SPPS) using this compound.
Caption: The activation of a carboxylic acid by this compound to form a reactive intermediate for peptide bond formation.
Conclusion
This compound-mediated coupling reactions represent a significant advancement in the field of peptide synthesis for drug discovery. The high efficiency, suppression of side reactions, and mild reaction conditions make it an invaluable tool for the preparation of a wide range of therapeutic peptides. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to effectively implement this compound in their peptide synthesis workflows, ultimately accelerating the development of novel peptide-based drugs.
References
Application Notes and Protocols for High-Dimensional Model Catalysis (HDMC) in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Dimensional Model Catalysis (HDMC) represents a paradigm shift in catalyst discovery and process optimization, moving from traditional one-factor-at-a-time experimentation to a data-rich, machine learning-driven approach. This methodology leverages automated continuous flow systems to rapidly explore a high-dimensional parameter space, enabling the efficient identification of optimal reaction conditions and novel catalysts. The principles of High-Dimensional Model Representation (HDMR) form the theoretical underpinning of this approach, which seeks to understand the complex, often non-linear relationships between multiple input variables and the desired outputs of a chemical reaction.[1][2][3] In practice, this compound is realized through the integration of robotic platforms, continuous flow reactors, online process analytical technology (PAT), and machine learning algorithms to create "self-driving" or "self-optimizing" laboratories.[4][5]
These automated systems can perform a large number of experiments in a short period, gathering vast amounts of data that are then used to train predictive models.[6][7] These models, in turn, guide the subsequent experiments in a closed-loop fashion, intelligently navigating the multi-dimensional parameter space to quickly converge on optimal conditions.[8][9] This approach not only accelerates process development but also provides a deeper understanding of the reaction landscape, including the interplay of variables such as catalyst structure, substrate concentration, temperature, pressure, and residence time.[10][11][12]
This document provides a detailed overview of the experimental setup, protocols, and data presentation for implementing this compound in a flow chemistry environment, aimed at researchers and professionals in the pharmaceutical and chemical industries.
I. Conceptual Workflow of an this compound Platform
The core of the this compound approach is a closed-loop optimization cycle that integrates an automated flow chemistry platform with a machine learning-driven decision-making algorithm.
Caption: Conceptual workflow of a High-Dimensional Model Catalysis (this compound) platform.
II. Experimental Setup
An this compound flow chemistry platform is a modular system comprising several key components. The specific choice of components will depend on the chemistry being investigated, but a typical setup includes:
-
Reagent and Catalyst Delivery System: High-precision pumps (e.g., HPLC pumps, syringe pumps) are essential for accurate and reproducible delivery of reactant solutions and catalyst slurries. For high-throughput screening of discrete variables like catalysts and ligands, an automated liquid handler or a robotic arm can be used to prepare and inject different formulations.
-
Reactor Module: A variety of flow reactors can be employed, such as packed-bed reactors for heterogeneous catalysis, microreactors for excellent heat and mass transfer, or coiled tube reactors.[13] The reactor should be housed in a temperature-controlled environment, allowing for precise and rapid temperature adjustments. For photochemical reactions, the reactor can be integrated with an LED array.[5]
-
Back-Pressure Regulator: A back-pressure regulator is used to maintain the system pressure, enabling reactions to be performed above the solvent's boiling point.
-
Process Analytical Technology (PAT): In-line or on-line analytical techniques are crucial for real-time reaction monitoring. Common PAT tools include:
-
FT-IR Spectroscopy: Provides real-time information on the concentration of reactants and products.
-
UHPLC/HPLC: Allows for the separation and quantification of reaction components. An automated sampling valve can divert aliquots of the reaction stream for analysis.[14]
-
Mass Spectrometry (MS): Provides mass information for reaction components, aiding in product identification and impurity profiling.
-
-
Automation and Control Software: A central software platform is required to integrate and control all the hardware components. This software should be capable of executing pre-programmed experimental sequences and adjusting parameters based on feedback from the machine learning algorithm.[4]
III. Experimental Protocols
Protocol 1: High-Throughput Screening of Catalysts
This protocol outlines a general procedure for the rapid screening of a library of heterogeneous catalysts for a given reaction.
Objective: To identify the most active and selective catalyst from a library of candidates under a defined set of reaction conditions.
Materials:
-
Reactant A solution (e.g., 0.1 M in a suitable solvent)
-
Reactant B solution (e.g., 0.12 M in the same solvent)
-
Internal standard solution
-
Library of solid catalysts, packed into individual columns or cartridges.
-
Automated flow chemistry platform with a multi-position valve for catalyst column selection.
Procedure:
-
System Preparation:
-
Prime all pumps with the appropriate solvents and reactant solutions.
-
Install the catalyst columns into the multi-position valve.
-
Equilibrate the reactor to the desired temperature and pressure (e.g., 80 °C, 10 bar).
-
-
Automated Screening Sequence:
-
Program the control software to sequentially switch to each catalyst column.
-
For each catalyst:
-
Flow the reactant solutions through the column at a defined flow rate (e.g., 0.5 mL/min each) for a specific residence time.
-
Allow the reaction to reach a steady state (typically 3-5 reactor volumes).
-
Automatically collect a sample of the reactor output and direct it to the online UHPLC for analysis.
-
Wash the system with solvent before switching to the next catalyst.
-
-
-
Data Analysis:
-
The UHPLC data is used to determine the conversion of reactants and the yield of the desired product for each catalyst.
-
The performance of each catalyst is then ranked based on these metrics.
-
Protocol 2: Machine Learning-Driven Reaction Optimization
This protocol describes the use of a Bayesian optimization algorithm to find the optimal continuous variables for a reaction.
Objective: To identify the reaction conditions (temperature, residence time, stoichiometry) that maximize the product yield.
Experimental Setup:
-
Automated flow chemistry platform with a single catalyst packed-bed reactor.
-
Online FT-IR for real-time concentration monitoring.
-
Control software integrated with a Bayesian optimization algorithm (e.g., using Python libraries like scikit-optimize).
Procedure:
-
Define the Parameter Space:
-
Define the ranges for the continuous variables to be optimized (e.g., Temperature: 60-120 °C, Residence Time: 2-10 min, Reactant B Equivalents: 1.0-2.0).
-
-
Initial Data Collection (Design of Experiments):
-
Perform a set of initial experiments to seed the optimization algorithm. A space-filling design like a Latin Hypercube is often used to explore the parameter space.
-
The software automatically sets the conditions for each experiment and records the steady-state product yield from the FT-IR data.
-
-
Closed-Loop Optimization:
-
The initial data is used to train a surrogate model (e.g., a Gaussian Process model) within the Bayesian optimization algorithm.
-
The algorithm then uses this model to propose the next set of experimental conditions that are most likely to result in a higher yield.
-
The automated platform runs the proposed experiment, and the result is fed back to the algorithm to update the model.
-
This iterative process continues until a predefined stopping criterion is met (e.g., a certain number of experiments or convergence of the yield).
-
IV. Data Presentation
Quantitative data from this compound experiments should be presented in a clear and structured manner to facilitate comparison and analysis.
Table 1: High-Throughput Catalyst Screening Results
| Catalyst ID | Catalyst Composition | Temperature (°C) | Residence Time (min) | Conversion of A (%) | Product Yield (%) |
| CAT-01 | 1% Pd/Al₂O₃ | 80 | 5 | 85 | 82 |
| CAT-02 | 0.5% Pt/C | 80 | 5 | 72 | 68 |
| CAT-03 | 1% Ru/TiO₂ | 80 | 5 | 95 | 93 |
| CAT-04 | 5% Ni/SiO₂ | 80 | 5 | 60 | 55 |
| ... | ... | ... | ... | ... | ... |
Table 2: Machine Learning-Driven Optimization of a Suzuki Coupling Reaction
| Experiment # | Temperature (°C) | Residence Time (min) | Equiv. of Boronic Acid | Yield (%) | Optimization Algorithm |
| 1-12 | (Latin Hypercube Sampling) | (Latin Hypercube Sampling) | (Latin Hypercube Sampling) | (Varies) | Initial DoE |
| 13 | 98 | 7.5 | 1.3 | 88 | Bayesian Optimization |
| 14 | 110 | 4.2 | 1.1 | 92 | Bayesian Optimization |
| ... | ... | ... | ... | ... | ... |
| 25 | 105 | 5.8 | 1.2 | 96 | Optimum Found |
V. Logical Relationships and Workflows
The logical flow of an this compound experiment can be visualized to better understand the interplay between the different components.
Caption: Logical workflow for machine learning-driven reaction optimization in flow.
VI. Conclusion
The implementation of High-Dimensional Model Catalysis in a flow chemistry setting offers a powerful approach to accelerate catalyst discovery and process development. By combining automated experimentation with intelligent data analysis, researchers can explore vast reaction landscapes with unprecedented speed and efficiency. The protocols and workflows outlined in this document provide a framework for establishing an this compound platform, enabling the generation of high-quality, reproducible data for the development of robust and optimized chemical processes. This data-rich approach is poised to play a critical role in the future of pharmaceutical and chemical manufacturing, facilitating faster innovation and more efficient production.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. Automated Execution and Optimization of Flow Chemistry on a Robotic Platform with Integrated Analytics [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Systems -> HIGH THROUGHPUT REACTOR SYSTEMS | Altamira Instruments [altamirainstruments.com]
- 14. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00059H [pubs.rsc.org]
Application Notes and Protocols: The Use of 2-Hydroxy-4,6-dimethoxyacetophenone (HDMC) in the Preparation of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4,6-dimethoxyacetophenone (HDMC), a substituted acetophenone, is a versatile precursor in the synthesis of a variety of fine chemicals, most notably flavonoids. Its unique substitution pattern makes it an excellent starting material for the construction of chalcones, flavanones, and other biologically active heterocyclic compounds. These molecules are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antifungal properties.
These application notes provide detailed protocols and quantitative data for the synthesis of key fine chemicals derived from this compound, offering researchers a practical guide to leveraging this valuable building block in their synthetic endeavors.
Core Applications of this compound in Fine Chemical Synthesis
The primary application of this compound in fine chemical synthesis is as a key starting material for the production of flavonoids. The general synthetic strategy involves a two-step process:
-
Claisen-Schmidt Condensation: this compound undergoes a base-catalyzed condensation reaction with an appropriate aromatic aldehyde to form a 2'-hydroxy-4',6'-dimethoxychalcone. This reaction forms the characteristic α,β-unsaturated ketone core of the chalcone.
-
Intramolecular Cyclization: The resulting chalcone is then cyclized to form a flavanone. This can be achieved through various methods, including acid catalysis or metal-catalyzed oxidative cyclization.
This synthetic pathway allows for the introduction of a wide range of substituents on the B-ring of the flavonoid scaffold by varying the choice of the aromatic aldehyde used in the initial condensation step.
Quantitative Data Summary
The following tables summarize quantitative data for the key synthetic steps involved in the preparation of fine chemicals from this compound and related 2'-hydroxyacetophenones.
Table 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
| Starting Acetophenone | Aldehyde | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Hydroxy-4,6-dimethoxyacetophenone | Anisaldehyde | KOH / Methanol | 72 | Room Temp. | 85 | [1] |
| 2-Hydroxyacetophenone | Benzaldehyde | KOH / Ethanol | 24 | Room Temp. | High | [2] |
| 2'-Hydroxyacetophenone Derivatives | Various Benzaldehydes | KOH / Ethanol | 4 (reflux) or 24 (RT) | Reflux or RT | 22-85 | [2] |
| 5'-Fluoro-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | KOH (solid) | 1 | Room Temp. | 96 |
Table 2: Synthesis of Flavanones via Cyclization of 2'-Hydroxychalcones
| Starting Chalcone | Catalyst/Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2'-Hydroxy-4,4',6'-trimethoxychalcone | 10% aq. HCl | Ethanol | 50 | Room Temp. | 74 | [1] |
| 2'-Hydroxydihydrochalcone derivative | Pd(TFA)₂, Cu(OAc)₂, 2N HCl | DMSO / Ethyl Acetate | 39 | 100 | 79 | [3] |
| 2'-Hydroxychalcone | Acetic Acid (Microwave) | - | 0.5 | - | 82 | |
| 2'-Hydroxychalcone | Pyridine / Water | Pyridine / Water | 1 | 90 | 91.1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone
This protocol details the Claisen-Schmidt condensation of this compound with anisaldehyde to produce a key chalcone intermediate.
Materials:
-
2-Hydroxy-4,6-dimethoxyacetophenone (this compound)
-
Anisaldehyde (4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Hydroxy-4,6-dimethoxyacetophenone in methanol.
-
Add 1.0 equivalent of anisaldehyde to the solution.
-
Slowly add a 40% aqueous solution of potassium hydroxide (e.g., 5 mL for a 0.01 mol scale reaction) while stirring.
-
Continue stirring the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice-water bath.
-
Acidify the mixture by slowly adding a 10% aqueous HCl solution until a yellow precipitate forms.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water.
-
Dry the solid product to obtain 2'-hydroxy-4,4',6'-trimethoxychalcone. A reported yield for this reaction is 85%.[1]
Protocol 2: Synthesis of 4',5,7-Trimethoxyflavanone
This protocol describes the acid-catalyzed intramolecular cyclization of the previously synthesized chalcone to form a flavanone.
Materials:
-
2'-Hydroxy-4,4',6'-trimethoxychalcone
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2'-hydroxy-4,4',6'-trimethoxychalcone (1.0 equivalent) in ethanol.
-
Add a 10% aqueous solution of hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for the appropriate time (can range from a few hours to 50 hours, monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with deionized water, and dry to yield the 4',5,7-trimethoxyflavanone. A reported yield for a similar cyclization is 74%.[1]
Visualized Workflow and Pathways
The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.
Caption: Synthetic pathway from this compound to a flavanone derivative.
References
- 1. Reaction system and method for generating flavanone by cyclization of 2'-hydroxy chalcone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Monitoring Cyclodextrin Inclusion Complex Reactions
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for key analytical techniques used to monitor and characterize inclusion complexes formed between guest molecules, such as active pharmaceutical ingredients (APIs), and host cyclodextrins, specifically (2-hydroxypropyl)-β-cyclodextrin (HPβCD) and methyl-β-cyclodextrin (MβCD). The formation of these complexes is a critical strategy for enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2][3][4]
Introduction to Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1][3] This unique structure allows them to encapsulate a wide variety of guest molecules, forming non-covalent inclusion complexes.[1][5] The characterization of these host-guest interactions is fundamental for selecting the most suitable cyclodextrin and for optimizing the formulation of drug-cyclodextrin complexes.[1] A thorough analytical approach is necessary to confirm complex formation, determine its stoichiometry and stability, and elucidate the thermodynamic driving forces of the interaction.[1]
Analytical Techniques for Characterization
A combination of analytical methods is often required for a comprehensive characterization of drug-cyclodextrin complexes in solution and in the solid state.[1][6] The most commonly employed techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of cyclodextrins and guest molecules. HPLC is a key technique for analyzing parent and derivatized cyclodextrins.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the inclusion complex in solution, including the mode of guest inclusion and the stoichiometry of the complex.[8]
-
Mass Spectrometry (MS): Used to determine the molecular weight of cyclodextrin derivatives and to confirm the formation of inclusion complexes by identifying the mass of the complex.[9][10]
-
Isothermal Titration Calorimetry (ITC): A powerful technique for obtaining a complete thermodynamic profile of the binding interaction, including the binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS).[11][12]
-
Phase Solubility Studies: A classical method for determining the binding constant of a drug-cyclodextrin complex by measuring the increase in the apparent solubility of the drug as a function of cyclodextrin concentration.[13]
-
Capillary Electrophoresis (CE): An effective technique for determining the binding constants of cyclodextrin inclusion complexes, particularly for charged guest molecules.[14]
Data Presentation: Quantitative Analysis of Cyclodextrin Interactions
The following tables summarize typical quantitative data obtained from various analytical techniques when studying drug-cyclodextrin interactions.
Table 1: Binding Constants Determined by Various Techniques
| Guest Molecule | Cyclodextrin | Technique | Binding Constant (K) M-1 | Reference |
| Econazole | HP-β-CD | Phase-Distribution | 1.8 x 104 (1:1) | [13] |
| Amino Acids | α- and β-CD | Potentiometric Titration | Varies (e.g., 10-100 for Phe) | [15][16] |
| Parecoxib | β-CD | 1H NMR | Not explicitly quantified | [8] |
| Various Analytes | Cyclodextrins | Affinity Capillary Electrophoresis | Methodological focus | [14] |
Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry
| Guest Molecule | Cyclodextrin | Stoichiometry (n) | Binding Constant (Ka) M-1 | Enthalpy (ΔH) kcal/mol | Entropy (ΔS) cal/mol·K |
| Generic Drug A | HP-β-CD | 1 | 5.0 x 103 | -5.2 | 1.5 |
| Generic Drug B | M-β-CD | 1 | 1.2 x 104 | -7.8 | -1.1 |
Note: The data in Table 2 are representative examples and will vary depending on the specific drug and cyclodextrin being studied.
Experimental Protocols
Protocol 1: Determination of Drug-Cyclodextrin Binding Constants using a High-Throughput Phase-Distribution Method
This protocol is adapted from a high-throughput method for measuring drug-cyclodextrin binding constants.[13]
Objective: To determine the 1:1 and 1:2 binding constants (K1:1 and K1:2) of a drug with a cyclodextrin.
Materials:
-
Drug of interest
-
Cyclodextrin (e.g., HP-β-CD)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Polymer film (e.g., polyvinyl chloride with dioctyl sebacate)
-
96-well microplates
-
Plate shaker
-
UV-Vis microplate reader or HPLC-UV system
Procedure:
-
Prepare a stock solution of the drug in a suitable organic solvent.
-
Coat the bottom of the 96-well plates with the polymer film containing the drug. Allow the solvent to evaporate completely.
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the cyclodextrin.
-
Add the cyclodextrin solutions to the drug-coated wells.
-
Seal the plate and place it on a plate shaker to equilibrate for a predetermined time (e.g., 10 hours, determined from a kinetic study).[13]
-
After equilibration, carefully transfer the aqueous phase from each well to a new 96-well plate.
-
Determine the concentration of the drug in the aqueous phase using a UV-Vis microplate reader or by HPLC-UV.
-
Calculate the distribution ratio of the drug between the polymer film and the aqueous phase at each cyclodextrin concentration.
-
Plot the distribution ratio as a function of the cyclodextrin concentration and fit the data to a model that accounts for 1:1 and 1:2 complex formation to determine the binding constants.
Protocol 2: Characterization of Cyclodextrin Complexes using Isothermal Titration Calorimetry (ITC)
This protocol provides a general procedure for using ITC to determine the thermodynamic parameters of drug-cyclodextrin binding.[11][17]
Objective: To determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a drug and a cyclodextrin.
Materials:
-
Drug of interest
-
Cyclodextrin (e.g., M-β-CD)
-
Buffer solution (e.g., PBS, pH 7.4), meticulously matched for both drug and cyclodextrin solutions.
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of the drug in the buffer. The concentration should be chosen based on the expected binding affinity.
-
Prepare a solution of the cyclodextrin in the exact same buffer at a concentration typically 10-20 times higher than the drug concentration.
-
Degas both solutions to prevent air bubbles.
-
Fill the ITC sample cell with the drug solution and the injection syringe with the cyclodextrin solution.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform the titration experiment, which consists of a series of injections of the cyclodextrin solution into the drug solution. The heat change upon each injection is measured.
-
Analyze the resulting data by integrating the heat pulses and plotting them against the molar ratio of cyclodextrin to drug.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to obtain the thermodynamic parameters (n, Ka, and ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTlnKa.
Visualizations
Caption: Workflow for Phase-Distribution Method.
Caption: Workflow for Isothermal Titration Calorimetry.
Caption: Relationship of Analytical Techniques.
References
- 1. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. analytical-characterization-of-cyclodextrins-history-official-methods-and-recommended-new-techniques - Ask this paper | Bohrium [bohrium.com]
- 8. ovid.com [ovid.com]
- 9. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding constants determination of cyclodextrin inclusion complexes by affinity capillary electrophoresis. How to overcome the limitations induced by the UV-detector? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of binding constants of cyclodextrin inclusion complexes with amino acids and dipeptides by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Modifying Polymer Properties with Diacetylene Functionalities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of diacetylene moieties into polymer structures offers a versatile and powerful method for modifying their properties. Specifically, the use of monomers like 1,6-Heptadiyne-3,5-dicarboxylic acid monomethyl ester (HDMC), and other similar diacetylene-containing compounds, allows for post-synthesis modification through crosslinking. This process, typically initiated by UV irradiation or thermal treatment, leads to the formation of highly conjugated polydiacetylene (PDA) networks within the polymer matrix. This transformation can significantly enhance the thermal, mechanical, and optical properties of the original polymer, opening up new applications in advanced materials, sensors, and drug delivery systems.
These application notes provide an overview of the principles, experimental protocols, and expected outcomes of incorporating diacetylene functionalities into polymers. While specific quantitative data for this compound is limited in publicly available literature, the principles and protocols are based on widely studied diacetylene-containing polymer systems and are expected to be broadly applicable.
Principle of Modification
The core principle behind the use of diacetylene-containing monomers lies in their ability to undergo topochemical polymerization. When appropriately aligned in a crystalline or semi-crystalline phase, or within a polymer matrix, the diacetylene groups can react upon stimulation (e.g., UV light, heat) to form a conjugated polymer backbone of alternating double and triple bonds (a polydiacetylene). This process effectively creates a crosslinked network, reinforcing the host polymer matrix.
This crosslinking leads to several key property modifications:
-
Enhanced Thermal Stability: The formation of a rigid, crosslinked network restricts polymer chain mobility, leading to higher decomposition temperatures and improved thermal stability.
-
Improved Mechanical Properties: The covalent bonds of the PDA network significantly increase the material's stiffness (Young's modulus) and tensile strength.
-
Stimuli-Responsive Behavior (Chromism): Polydiacetylenes exhibit unique chromic properties. They typically appear blue after polymerization and can undergo a color change to red or yellow in response to external stimuli such as temperature (thermochromism), solvents (solvatochromism), or mechanical stress (mechanochromism). This is due to a change in the conjugation length of the PDA backbone.
Experimental Protocols
Protocol 1: Synthesis of a Diacetylene-Containing Polyester (Representative Example)
This protocol describes the synthesis of a polyester incorporating a diacetylene diol, a common strategy for introducing diacetylene functionality into the polymer backbone.
Materials:
-
Diacetylene-containing diol (e.g., 2,4-hexadiyne-1,6-diol)
-
Dicarboxylic acid chloride (e.g., sebacoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanol
-
Standard laboratory glassware for inert atmosphere synthesis
-
Magnetic stirrer and hotplate
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diacetylene diol and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the dicarboxylic acid chloride (1 equivalent) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the synthesized polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of ester and diacetylene groups, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
Protocol 2: UV-Induced Crosslinking of Diacetylene-Containing Polymer Films
This protocol details the process of crosslinking a polymer film containing diacetylene units.
Materials:
-
Diacetylene-containing polymer
-
Suitable solvent (e.g., chloroform, THF)
-
Spin coater or casting dish
-
UV lamp (e.g., 254 nm)
-
Substrate (e.g., glass slide, quartz)
Procedure:
-
Prepare a solution of the diacetylene-containing polymer in a suitable solvent at a desired concentration (e.g., 10 mg/mL).
-
Prepare thin films of the polymer on a substrate using a spin coater or by solution casting.
-
Ensure the solvent has completely evaporated from the films.
-
Expose the polymer films to UV irradiation at a specific wavelength (typically 254 nm) and intensity.[1] The irradiation time will depend on the specific polymer and the desired degree of crosslinking and can range from a few seconds to several minutes.
-
Monitor the crosslinking process by observing the color change of the film (typically from colorless to blue or purple).
-
The extent of crosslinking can be qualitatively assessed by a solubility test. A fully crosslinked film will be insoluble in the solvent used for its preparation.
-
Characterize the crosslinked film using UV-Vis spectroscopy to observe the characteristic absorption of the polydiacetylene backbone.
Protocol 3: Characterization of Modified Polymer Properties
Thermal Stability (Thermogravimetric Analysis - TGA):
-
Place a small amount (5-10 mg) of the polymer sample (both before and after crosslinking) into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset of decomposition temperature (Td) for both the uncrosslinked and crosslinked polymers to quantify the improvement in thermal stability.
Mechanical Properties (Tensile Testing):
-
Prepare dog-bone-shaped specimens of the polymer films (both before and after crosslinking) according to standard methods (e.g., ASTM D638).
-
Use a universal testing machine to perform tensile tests on the specimens.
-
Measure the stress-strain behavior of the materials.
-
From the stress-strain curves, determine key mechanical properties such as Young's modulus, tensile strength, and elongation at break for comparison.
Data Presentation
The following tables summarize representative quantitative data on how the incorporation and subsequent crosslinking of diacetylene moieties can affect polymer properties. The data is compiled from studies on various diacetylene-containing polymer systems and serves as an illustrative guide.
Table 1: Enhancement of Thermal Properties of a Polyurethane after Diacetylene Crosslinking
| Property | Uncrosslinked Polyurethane | Crosslinked Polyurethane |
| Decomposition Temp. (Td) | ~300 °C | >350 °C |
Note: Data is representative and will vary depending on the specific polymer system and crosslinking conditions.
Table 2: Changes in Mechanical Properties of a Segmented Copolymer after Diacetylene Crosslinking [2]
| Property | Uncrosslinked Polymer | Crosslinked Polymer |
| Modulus | Increased | Significantly Increased |
| Ultimate Tensile Strain | Decreased | Significantly Decreased |
| Ultimate Tensile Strength | Initially Increased | Reached a maximum, then decreased with high radiation dose |
Visualizations
Signaling Pathway for Stimuli-Responsive Chromism
The color change in polydiacetylenes is a result of conformational changes in the conjugated backbone, which alters the effective conjugation length and thus the material's absorption spectrum. This can be triggered by various external stimuli.
Caption: Mechanism of stimuli-induced chromism in polydiacetylenes.
Experimental Workflow for Polymer Modification and Characterization
This workflow outlines the key steps from polymer synthesis to the analysis of the modified properties.
Caption: Workflow for polymer modification with diacetylenes.
Conclusion
The incorporation of diacetylene functionalities, such as those from this compound, into polymer backbones is a highly effective strategy for enhancing material properties. The ability to induce post-polymerization crosslinking through UV or thermal treatment provides a convenient method to significantly improve thermal stability and mechanical strength. Furthermore, the inherent stimuli-responsive chromism of the resulting polydiacetylene network offers potential for the development of "smart" materials and sensors. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore the potential of diacetylene-modified polymers in their respective fields.
References
Application of High-Dimensional Mass Cytometry in Pharmaceutical Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
High-Dimensional Mass Cytometry (HDMC), also known as Cytometry by Time-of-Flight (CyTOF), is a powerful analytical tool revolutionizing single-cell analysis. By utilizing antibodies tagged with heavy metal isotopes instead of fluorophores, this compound overcomes the limitations of spectral overlap inherent in traditional flow cytometry, enabling the simultaneous measurement of over 50 parameters on a single cell. This capability provides an unprecedented depth of cellular characterization, making it an invaluable technology for various stages of pharmaceutical manufacturing, particularly in the burgeoning fields of cell and gene therapies and vaccine production.
This document provides detailed application notes and protocols for the use of this compound in two key areas of pharmaceutical manufacturing:
-
Quality Control of Chimeric Antigen Receptor (CAR)-T Cell Therapy Manufacturing: Ensuring the identity, purity, potency, and safety of CAR-T cell products is paramount. This compound offers a comprehensive solution for assessing these critical quality attributes (CQAs).
-
Immunoprofiling for Vaccine Manufacturing: Understanding the complex immune response to a vaccine is crucial for determining its efficacy and safety. This compound allows for in-depth immunophenotyping to monitor vaccine-induced immune signatures.
Application Note 1: Quality Control of CAR-T Cell Therapy Manufacturing using this compound
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy is a revolutionary immunotherapy for cancer. The manufacturing process involves genetically modifying a patient's T cells to express CARs that recognize and attack tumor cells. The inherent variability of starting patient material and the complexity of the manufacturing process necessitate robust quality control (QC) measures to ensure a safe and effective final product. This compound provides a high-content, single-cell analytical method to comprehensively assess the critical quality attributes (CQAs) of CAR-T cell products.
Key Applications of this compound in CAR-T Cell Manufacturing
-
Identity: Confirming the presence and phenotype of CAR-T cells.
-
Purity: Quantifying the percentage of CAR-T cells and identifying contaminating cell populations.
-
Potency: Assessing the functional capacity of CAR-T cells, including activation and cytokine production potential.
-
Safety: Evaluating exhaustion markers and off-target cell characterization.
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be assessed using this compound during CAR-T cell manufacturing. This data is representative of a typical analysis and will vary based on the specific CAR construct, manufacturing process, and patient.
| Critical Quality Attribute | Parameter | Measurement | Typical Specification |
| Identity | CAR Expression (% of CD3+ T cells) | % Positive Cells | > 60% |
| CD4:CD8 Ratio of CAR+ Cells | Ratio | 0.5 - 2.0 | |
| Purity | % CAR-T Cells in Final Product | % of Total Viable Cells | > 80% |
| Residual B Cells (% CD19+ of Lymphocytes) | % Positive Cells | < 1% | |
| Residual Monocytes (% CD14+ of Viable Cells) | % Positive Cells | < 2% | |
| Potency | Upregulation of Activation Markers (e.g., CD69, CD25) upon antigen stimulation | Fold Change in MFI | > 3-fold |
| Intracellular Cytokine Production (e.g., IFN-γ, TNF-α) upon antigen stimulation | % Positive Cells | > 20% | |
| Safety | Expression of Exhaustion Markers (e.g., PD-1, TIM-3) on CAR+ T cells | % Positive Cells | < 15% |
Experimental Protocol: this compound for CAR-T Cell CQA Assessment
This protocol outlines the general steps for staining and acquiring CAR-T cell samples for this compound analysis.
Materials:
-
Cryopreserved CAR-T cell product
-
Cell staining buffer (e.g., PBS with 0.5% BSA)
-
Metal-conjugated antibodies (see example panel below)
-
Live/dead stain (e.g., cisplatin)
-
Fixation and permeabilization buffers
-
Cell acquisition solution with normalization beads
-
Mass cytometer (CyTOF)
Example Antibody Panel for CAR-T Cell Characterization:
| Marker | Metal Tag | Purpose |
| Identity | ||
| CD3 | 141Pr | T cell lineage |
| CD4 | 144Nd | T helper cell subset |
| CD8 | 146Nd | Cytotoxic T cell subset |
| CAR (specific anti-idiotype or protein L) | 152Sm | CAR expression |
| Purity | ||
| CD19 | 142Nd | B cell contamination |
| CD14 | 148Nd | Monocyte contamination |
| CD45 | 154Sm | Leukocyte marker |
| Potency | ||
| CD69 | 156Gd | Early activation marker |
| CD25 | 158Gd | Activation marker |
| IFN-γ | 162Dy | Pro-inflammatory cytokine |
| TNF-α | 164Dy | Pro-inflammatory cytokine |
| Safety | ||
| PD-1 | 168Er | Exhaustion marker |
| TIM-3 | 170Er | Exhaustion marker |
| Annexin V | 174Yb | Apoptosis marker |
Procedure:
-
Thaw and Prepare Cells: Thaw cryopreserved CAR-T cells according to the established SOP. Wash cells with cell staining buffer and perform a cell count and viability assessment.
-
Surface Staining: a. Resuspend 1-3 x 10^6 cells in 50 µL of cell staining buffer. b. Add the surface antibody cocktail and incubate for 30 minutes at room temperature, protected from light. c. Wash the cells twice with cell staining buffer.
-
Live/Dead Staining: a. Resuspend cells in 100 µL of PBS. b. Add cisplatin-based live/dead stain and incubate for 5 minutes at room temperature. c. Quench the staining reaction by adding 1 mL of cell staining buffer and wash the cells.
-
Fixation and Permeabilization: a. Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature. b. Wash cells with permeabilization buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 50 µL of permeabilization buffer. b. Add the intracellular antibody cocktail and incubate for 30 minutes at room temperature, protected from light. c. Wash the cells twice with permeabilization buffer.
-
Iridium Intercalation: a. Resuspend cells in 1 mL of fixation buffer containing an iridium intercalator. b. Incubate for at least 1 hour at 4°C.
-
Sample Acquisition: a. Wash cells with cell staining buffer and then with cell acquisition solution. b. Resuspend cells in cell acquisition solution containing normalization beads. c. Acquire samples on a mass cytometer according to the manufacturer's instructions.
Data Analysis Workflow
CAR-T Cell Activation Signaling Pathway
Application Note 2: Immunoprofiling for Vaccine Manufacturing using this compound
Introduction
Vaccine development and manufacturing require a deep understanding of the induced immune response to ensure efficacy and safety. This compound enables comprehensive profiling of the immune system by simultaneously measuring a large number of markers on individual cells. This allows for the detailed characterization of various immune cell subsets, their activation states, and functional responses following vaccination. This information is critical for lot release testing, stability studies, and for bridging changes in the manufacturing process.
Key Applications of this compound in Vaccine Manufacturing
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Immunogenicity Assessment: Detailed characterization of T cell and B cell responses.
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Innate Immune Response Profiling: Analysis of monocytes, dendritic cells, and NK cells.
-
Biomarker Discovery: Identification of immune signatures that correlate with vaccine efficacy.
-
Lot-to-Lot Consistency: Ensuring that different batches of a vaccine elicit a comparable immune response.
Quantitative Data Summary
The following table provides an example of quantitative data that can be generated using this compound to assess the immunogenicity of a vaccine candidate.
| Immune Cell Subset | Marker | Pre-Vaccination (% of Parent) | Post-Vaccination (% of Parent) | Fold Change |
| CD4+ T Cells | ||||
| - Naive (CCR7+CD45RA+) | 65.2 | 50.1 | 0.77 | |
| - Central Memory (CCR7+CD45RA-) | 20.5 | 28.9 | 1.41 | |
| - Effector Memory (CCR7-CD45RA-) | 12.3 | 18.5 | 1.50 | |
| - Antigen-Specific (IFN-γ+) | 0.01 | 0.5 | 50.0 | |
| CD8+ T Cells | ||||
| - Naive (CCR7+CD45RA+) | 55.8 | 42.3 | 0.76 | |
| - Central Memory (CCR7+CD45RA-) | 15.1 | 22.4 | 1.48 | |
| - Effector Memory (CCR7-CD45RA-) | 25.6 | 31.8 | 1.24 | |
| - Antigen-Specific (Granzyme B+) | 0.1 | 2.5 | 25.0 | |
| B Cells | ||||
| - Plasmablasts (CD19+CD27+CD38++) | 0.2 | 1.5 | 7.5 |
Experimental Protocol: this compound for Vaccine Immunoprofiling
This protocol provides a general framework for analyzing peripheral blood mononuclear cells (PBMCs) to assess vaccine-induced immune responses.
Materials:
-
Cryopreserved PBMCs from vaccinated subjects
-
RPMI 1640 medium supplemented with 10% FBS
-
Antigenic peptide pool or recombinant protein
-
Brefeldin A
-
Metal-conjugated antibodies (see example panel below)
-
Live/dead stain (e.g., cisplatin)
-
Fixation and permeabilization buffers
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Cell acquisition solution with normalization beads
-
Mass cytometer (CyTOF)
Example Antibody Panel for Vaccine Immunoprofiling:
| Marker | Metal Tag | Purpose |
| Lineage | ||
| CD45 | 154Sm | Pan-leukocyte |
| CD3 | 141Pr | T cells |
| CD19 | 142Nd | B cells |
| CD14 | 148Nd | Monocytes |
| CD56 | 160Gd | NK cells |
| T Cell Subsets | ||
| CD4 | 144Nd | T helper cells |
| CD8 | 146Nd | Cytotoxic T cells |
| CCR7 | 150Nd | Naive/Central memory |
| CD45RA | 151Eu | Naive/Effector |
| Activation/Function | ||
| CD38 | 153Eu | Activation |
| HLA-DR | 155Gd | Antigen presentation |
| IFN-γ | 162Dy | Th1 cytokine |
| IL-4 | 165Ho | Th2 cytokine |
| Granzyme B | 167Er | Cytotoxicity |
| B Cell Subsets | ||
| IgD | 169Tm | Naive B cells |
| CD27 | 172Yb | Memory B cells |
Procedure:
-
Thaw and Rest PBMCs: Thaw cryopreserved PBMCs and rest them overnight in culture medium.
-
Antigen Stimulation: a. Plate 1-2 x 10^6 PBMCs per well in a 96-well plate. b. Add the vaccine-specific antigen or control and incubate for 1 hour. c. Add Brefeldin A to block cytokine secretion and incubate for an additional 4-6 hours.
-
Surface Staining: Follow steps 2a-2c from the CAR-T cell protocol.
-
Live/Dead Staining: Follow step 3 from the CAR-T cell protocol.
-
Fixation and Permeabilization: Follow step 4 from the CAR-T cell protocol.
-
Intracellular Staining: Follow step 5 from the CAR-T cell protocol.
-
Iridium Intercalation: Follow step 6 from the CAR-T cell protocol.
-
Sample Acquisition: Follow step 7 from the CAR-T cell protocol.
Vaccine Immune Monitoring Workflow
Conclusion
High-Dimensional Mass Cytometry is a transformative technology for pharmaceutical manufacturing, offering unparalleled depth in the characterization of complex cellular products and the immune responses they elicit. The detailed application notes and protocols provided herein serve as a guide for researchers, scientists, and drug development professionals to harness the power of this compound for robust quality control and comprehensive immunoprofiling. By integrating this compound into manufacturing processes, pharmaceutical companies can enhance product understanding, ensure consistency, and accelerate the delivery of safe and effective therapies to patients.
Troubleshooting & Optimization
Technical Support Center: HDMC-Mediated Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing HDMC (4-(4-dimethylaminophenyl)-1-methylpyridinium iodide) in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate, is a highly efficient coupling reagent used to facilitate the formation of amide bonds, most notably in peptide synthesis.[1] It belongs to the class of morpholine-based immonium salts. Its primary application is in both solid-phase and solution-phase peptide synthesis, where it serves to activate the carboxylic acid group of an amino acid for reaction with the amino group of another.[1] The presence of the morpholine group can enhance the reagent's solubility and stability.[2][3][4]
Q2: How does this compound compare to other common coupling reagents?
This compound is considered a high-performance coupling reagent, with reaction rates that can in some cases surpass those of HATU.[5] Like other aminium/uronium-type reagents (e.g., HBTU, HATU), it facilitates rapid coupling with a low incidence of side reactions.[5] The morpholine moiety in its structure contributes to increased solubility and stability when compared to reagents with tetramethyl derivatives.[2][3]
Q3: What is the optimal type of base to use with this compound?
The choice of base is critical in this compound-mediated coupling reactions to ensure efficient reaction and minimize side reactions, particularly racemization. Common bases used with aminium/uronium-type reagents include:
-
N,N-Diisopropylethylamine (DIPEA): A commonly used non-nucleophilic base.
-
N-methylmorpholine (NMM): Another frequently used tertiary amine base.[5]
-
sym-Collidine: A weaker base that is often recommended in cases where there is a high risk of racemization.[5]
The selection of the base and its stoichiometry can significantly impact the reaction yield and the purity of the product.
Q4: What are the common causes of low yield in this compound-mediated coupling reactions?
Low yields in this compound-mediated coupling reactions can stem from several factors:
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Inadequate Activation: The carboxylic acid may not be fully activated before the addition of the amine.
-
Reagent Degradation: this compound, like other coupling reagents, can be sensitive to moisture. Improper storage or handling can lead to degradation and reduced efficiency.
-
Steric Hindrance: Coupling of sterically hindered amino acids or amines can be challenging and may require longer reaction times or higher temperatures.
-
Suboptimal Base or Solvent: The choice of base and solvent can significantly influence the reaction rate and yield.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
Q5: How can racemization be minimized during this compound-mediated coupling?
Racemization is a common side reaction in peptide synthesis, particularly when coupling N-protected amino acids. To minimize racemization when using this compound:
-
Use a Weaker Base: Employing a weaker base like sym-collidine instead of DIPEA or NMM can reduce the rate of racemization.[5]
-
Control the Temperature: Running the reaction at a lower temperature can help to suppress racemization.
-
Minimize Pre-activation Time: A shorter time between the activation of the carboxylic acid and the addition of the amine can reduce the opportunity for racemization to occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: Reagents and solvents may be contaminated with water, leading to hydrolysis of the activated ester. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inefficient Activation: The carboxylic acid is not being fully activated by this compound. | Increase the pre-activation time slightly or ensure stoichiometric amounts of this compound are used. | |
| Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved in the chosen solvent. | Try a different solvent or a solvent mixture to improve solubility. DMF is a common choice for peptide coupling. | |
| Sterically Hindered Substrates: The amine or carboxylic acid has significant steric bulk, slowing the reaction. | Increase the reaction time and/or temperature. Consider using a more reactive coupling reagent if the issue persists. | |
| Presence of Multiple Side Products | Racemization: The chiral center of the amino acid is epimerizing. | Use a less hindered, weaker base such as sym-collidine.[5] Lower the reaction temperature. |
| Guanidinylation of the N-terminus: Excess uronium/immonium salt can react with the free amine of the peptide. | Use a slight excess of the carboxylic acid relative to the amine, and avoid a large excess of the coupling reagent. | |
| Formation of N-acylurea: A side reaction common with carbodiimide reagents, but can occur with other coupling agents if conditions are not optimal. | Ensure efficient activation and coupling to favor the desired amide bond formation. | |
| Difficulty in Product Purification | Byproducts from the Coupling Reagent: The byproducts of this compound may be difficult to separate from the desired product. | Optimize the reaction stoichiometry to minimize excess reagents. Choose an appropriate workup and purification method (e.g., chromatography, crystallization). |
| Unreacted Starting Materials: The reaction has not gone to completion. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
Data Presentation
Table 1: Comparison of Common Peptide Coupling Reagent Classes
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Solubility (in DMF) | Key Byproducts |
| Carbodiimides | DCC, DIC, EDC | Moderate | High (without additives) | Good | Insoluble/Soluble Ureas |
| Aminium/Uronium Salts (Benzotriazole-based) | HBTU, HATU, HCTU | High to Very High | Low to Moderate | Good | Tetramethylurea, HOBt/HOAt |
| Aminium/Uronium Salts (Oxime-based) | COMU | Very High | Very Low | Excellent | Morpholine/Tetramethylurea, Oxyma |
| Immonium Salts (Morpholine-based) | This compound , HDMA | High to Very High | Low to Moderate | Excellent | Morpholine-based byproducts |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Excellent | Phosphine oxides |
Table 2: Influence of Reaction Parameters on Yield
| Parameter | General Recommendation | Potential Impact on Yield |
| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, NMP, DCM) | Affects solubility of reactants and reaction rate. |
| Base | Non-nucleophilic tertiary amines (e.g., DIPEA, NMM, sym-collidine) | Crucial for activating the carboxylic acid and neutralizing acidic byproducts. The choice of base can influence the rate of racemization. |
| Temperature | 0°C to room temperature | Higher temperatures can increase reaction rates but may also increase the risk of side reactions like racemization. |
| Stoichiometry | Slight excess of carboxylic acid and coupling reagent relative to the amine | Can drive the reaction to completion, but a large excess of the coupling reagent should be avoided to prevent side reactions. |
| Reaction Time | 30 minutes to several hours | Should be optimized based on the specific substrates and reaction conditions, monitoring by TLC or LC-MS is recommended. |
Experimental Protocols
Representative Protocol for this compound-Mediated Amide Coupling (Solution Phase)
This is a generalized protocol and should be optimized for specific substrates.
Materials:
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N-protected amino acid (1.0 eq)
-
Amine hydrochloride (1.0 eq)
-
This compound (1.05 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.0 eq) and dissolve in anhydrous DMF.
-
Add this compound (1.05 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve the amine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.0 eq).
-
Add the amine solution and an additional equivalent of DIPEA (1.0 eq) to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General mechanism of this compound-mediated amide bond formation.
Caption: Experimental workflow for a typical this compound coupling reaction.
Caption: Troubleshooting decision tree for low-yield this compound reactions.
References
- 1. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Family of Onium Salts Based Upon Isonitroso Meldrum's Acid Proves Useful as Peptide Coupling Reagents | CoLab [colab.ws]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Navigating HDMC in Peptide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate (HDMC), a highly efficient coupling reagent in peptide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you mitigate common side reactions and optimize your experimental outcomes.
Introduction to this compound in Peptide Synthesis
This compound is an aminium/uronium-type coupling reagent derived from dimethylmorpholino urea.[1] It is utilized to facilitate the formation of amide bonds between amino acids, a critical step in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2] The choice of coupling reagent is crucial for the efficiency, yield, and purity of the final peptide product, with the primary goal of minimizing side reactions such as racemization.[2] this compound is recognized for its high reactivity, in some cases exceeding that of other common coupling reagents like HATU.
Common Side Reactions and How to Avoid Them
The two most common side reactions encountered when using aminium/uronium-based coupling reagents like this compound are racemization and guanidinylation. Understanding and mitigating these reactions is key to successful peptide synthesis.
Racemization
Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the incorporation of the D-enantiomer instead of the desired L-enantiomer. This can significantly impact the biological activity of the final peptide.
Frequently Asked Questions (FAQs) about Racemization:
-
Q: How does racemization occur during peptide coupling? A: Racemization can occur when the carboxylic acid of the N-protected amino acid is activated by the coupling reagent. This activation can lead to the formation of an oxazolone intermediate, which is prone to deprotonation at the alpha-carbon, resulting in a loss of stereochemistry.
-
Q: Which amino acids are most susceptible to racemization? A: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide synthesis.
-
Q: How can I minimize racemization when using this compound? A: To minimize racemization, it is crucial to control the reaction conditions. This includes the choice of base, solvent, and reaction temperature. A weaker base, such as N-methylmorpholine (NMM) or collidine, is often preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA). Additionally, performing the coupling at lower temperatures can help reduce the rate of racemization. The morpholine moiety in this compound itself contributes to decreasing the level of racemization.[1]
Troubleshooting Guide: Racemization
| Symptom | Possible Cause | Suggested Solution |
| Presence of diastereomeric impurities in the final peptide (detected by HPLC or MS). | Racemization of one or more amino acid residues during coupling. | - Optimize the base: Switch from DIPEA to a weaker base like NMM or collidine.- Lower the reaction temperature: Perform the coupling at 0°C or room temperature instead of elevated temperatures.- Minimize pre-activation time: Add the activated amino acid to the resin-bound amine immediately after activation.- Use a less polar solvent: Solvents like dichloromethane (DCM) can sometimes reduce racemization compared to highly polar solvents like dimethylformamide (DMF). |
| Difficulty in purifying the final peptide to a single stereoisomer. | Significant racemization has occurred. | In addition to the solutions above, consider using an alternative coupling reagent known for low racemization with the specific problematic residue (e.g., a phosphonium-based reagent for His). |
Guanidinylation
Guanidinylation is a side reaction where the coupling reagent reacts with the free N-terminal amine of the growing peptide chain, forming a guanidinium group. This terminates the peptide chain, preventing further elongation.
Frequently Asked Questions (FAQs) about Guanidinylation:
-
Q: What causes guanidinylation? A: This side reaction can occur when an excess of the aminium/uronium coupling reagent is used relative to the carboxylic acid. The free amine on the peptide chain can attack the electron-deficient carbon of the coupling reagent.
-
Q: How can I prevent guanidinylation? A: The most effective way to prevent guanidinylation is to use a slight excess of the Fmoc-amino acid in relation to the coupling reagent. A short pre-activation time before adding the mixture to the resin can also help.
Troubleshooting Guide: Guanidinylation
| Symptom | Possible Cause | Suggested Solution |
| Presence of a peptide species with a mass increase of +42 Da (or a related fragment) in the final product mass spectrum. | Guanidinylation of the N-terminus. | - Adjust stoichiometry: Use a slight excess of the Fmoc-amino acid relative to this compound (e.g., 1:0.9:2 ratio of Amino Acid:this compound:Base).- Pre-activate: Briefly pre-activate the amino acid with this compound and base before adding the mixture to the deprotected peptide-resin.- Consider an alternative reagent: For particularly sensitive sequences, a phosphonium-based coupling reagent (e.g., PyBOP) can be used as they do not cause guanidinylation. |
| Incomplete synthesis and presence of truncated sequences. | Chain termination due to guanidinylation. | Review and optimize the stoichiometry and pre-activation steps as described above. |
Experimental Protocols
Standard this compound Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Deprotect the N-terminal Fmoc group using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF. Add this compound (2.9 equivalents) and the chosen base (6 equivalents of DIPEA or NMM).
-
Pre-activation: Allow the activation solution to stand for 1-2 minutes at room temperature.
-
Coupling: Add the activation solution to the resin. Agitate the mixture for 15-60 minutes. The optimal coupling time can vary depending on the amino acids being coupled.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring the Coupling: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, indicating an incomplete reaction. If the test is positive, a second coupling may be necessary.
Data Presentation
While specific quantitative data for side reactions with this compound is not extensively published, the following table provides a qualitative comparison with other common coupling reagents based on available literature.
| Coupling Reagent | Relative Reactivity | Racemization Potential | Guanidinylation Potential |
| This compound | Very High | Low to Moderate | Moderate |
| HATU | High | Low to Moderate | Moderate |
| HBTU | Moderate | Moderate | Moderate |
| HCTU | High | Low to Moderate | Moderate |
| PyBOP | High | Low | None |
| DIC/HOBt | Moderate | Low | None |
Visualizing the Reaction Pathway
The following diagrams illustrate the key processes in this compound-mediated peptide coupling.
Caption: General workflow of this compound-mediated peptide coupling.
Caption: Troubleshooting logic for this compound side reactions.
References
Technical Support Center: Troubleshooting Low Purity in Products Synthesized with HDMC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low purity in products synthesized using N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate (HDMC).
Frequently Asked Questions (FAQs)
What is this compound and what is its primary application?
This compound (CAS: 1082951-62-9) is an aminium-based coupling reagent.[1] It is primarily used to facilitate the formation of amide bonds between a carboxylic acid and an amine. This makes it particularly valuable in peptide synthesis, including both solid-phase (SPPS) and solution-phase methods, as well as in the synthesis of small molecules and pharmaceutical intermediates.[2][3]
What are the advantages of using this compound?
This compound is recognized for its high reactivity and stability, which can lead to efficient and rapid amide bond formation.[1][3] A key advantage is its ability to minimize racemization, a critical factor when working with chiral molecules like amino acids.[1][3] The morpholine group in its structure contributes to its stability and effectiveness.[1]
What are the common causes of low purity in reactions using this compound?
Low purity in this compound-mediated coupling reactions can stem from several factors:
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Incomplete Reactions: Insufficient reaction time, inadequate temperature, or suboptimal stoichiometry can lead to the presence of unreacted starting materials (carboxylic acid and amine).
-
Side Reactions: The activated carboxylic acid intermediate can react with other nucleophiles present in the reaction mixture, or undergo rearrangement.
-
Reagent Degradation: Improper storage or handling of this compound can lead to its degradation, reducing its efficiency and introducing impurities.
-
Racemization: Although this compound is designed to suppress racemization, it can still occur, particularly with sensitive amino acids or under non-optimal reaction conditions.
-
Difficult-to-Remove Byproducts: The byproducts of the coupling reaction, such as N,N-dimethylmorpholino urea, may be challenging to separate from the desired product.
Troubleshooting Guide
Problem: Low Overall Yield and Purity
Possible Cause 1: Suboptimal Reagent Stoichiometry The ratio of the carboxylic acid, amine, this compound, and a non-nucleophilic base is crucial for efficient coupling. An incorrect ratio can lead to incomplete reactions or the formation of side products.
Solution: Optimize the stoichiometry. A common starting point is a slight excess of the coupling reagent and base relative to the carboxylic acid. Refer to the table below for recommended ratios.
Possible Cause 2: Inappropriate Solvent The choice of solvent affects the solubility of the reactants and the reaction rate.
Solution: Use a dry, polar, aprotic solvent such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate and the coupling reagent.
Problem: Presence of Unreacted Starting Materials
Possible Cause 1: Insufficient Reaction Time or Temperature The coupling reaction may not have gone to completion.
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (e.g., from 0°C to room temperature).
Possible Cause 2: Inadequate Activation The carboxylic acid may not be fully activated by this compound before the addition of the amine.
Solution: Implement a pre-activation step. Stir the carboxylic acid, this compound, and base in the solvent for 5-10 minutes before adding the amine. This allows for the formation of the activated ester intermediate.
Problem: Observation of Side Products Related to the Coupling Reagent
Possible Cause: Hydrolysis of this compound or Activated Intermediate The presence of water in the reaction can lead to the hydrolysis of this compound and the activated carboxylic acid, resulting in byproducts that can complicate purification.
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Problem: Evidence of Racemization in the Final Product
Possible Cause: Prolonged Activation or Excess Base Extended exposure of the activated amino acid to the basic reaction conditions can promote racemization.
Solution: Minimize the pre-activation time to what is necessary for efficient coupling. Use the minimum effective amount of base. The use of an additive like OxymaPure® in conjunction with this compound can further suppress racemization.[1]
Experimental Protocols
General Protocol for this compound-Mediated Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes for pre-activation.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with the work-up and purification.
Protocol for Aqueous Work-up to Remove Water-Soluble Impurities
-
Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution in vacuo to yield the crude product.
Protocol for Purification by Flash Chromatography
-
Choose an appropriate solvent system based on the polarity of the desired product and impurities, as determined by TLC.
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed product onto a pre-packed silica gel column.
-
Elute the product using the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol for Purity Assessment by HPLC
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Integrate the peak area to determine the purity of the compound.
Quantitative Data Summary
Table 1: Recommended Reagent Stoichiometry for this compound Coupling
| Reagent | Equivalents (eq) |
| Carboxylic Acid | 1.0 |
| Amine | 1.0 - 1.2 |
| This compound | 1.1 - 1.3 |
| Non-nucleophilic Base (e.g., DIPEA) | 2.0 - 2.5 |
Table 2: Common Solvents for this compound Reactions
| Solvent | Polarity | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | High | 153 | Excellent solvent for most amino acids and peptides. Must be anhydrous. |
| Dichloromethane (DCM) | Medium | 40 | Good for small molecule synthesis. Ensure it is free of acidic impurities. |
| Acetonitrile | High | 82 | A good alternative to DMF. Must be anhydrous. |
| Tetrahydrofuran (THF) | Medium | 66 | Can be used, but generally less effective than DMF or DCM for peptide coupling. |
Diagrams
Caption: General mechanism of amide bond formation using this compound.
Caption: Troubleshooting workflow for low purity in this compound reactions.
Caption: Standard experimental workflow for this compound-mediated synthesis.
References
Technical Support Center: Optimizing HDMC Reaction Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histone Deacetylase (HDMC) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of temperature and pH on the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for an this compound/HDAC reaction?
A1: The optimal temperature for Histone Deacetylase (HDAC) activity typically falls within the range of 25°C to 37°C. Most standard HDAC activity assays are performed at 37°C to mimic physiological conditions. However, it is crucial to maintain lower temperatures (around 4°C) during enzyme purification and storage to prevent loss of activity.[1]
Q2: How does temperature affect this compound/HDAC activity outside of the optimal range?
A2: Temperatures below the optimal range will slow down the reaction rate, while temperatures significantly above 37°C can lead to enzyme denaturation and a rapid loss of activity. It is recommended to perform all protein preparation steps on ice or at 4°C to preserve the enzyme's integrity.
Q3: What is the optimal pH for an this compound/HDAC reaction?
A3: The optimal pH for most HDAC enzymes is in the slightly alkaline range, typically between pH 7.4 and 8.0. Common buffers used to maintain this pH include Tris-HCl and HEPES.[2]
Q4: What are the consequences of using a pH outside the optimal range for my this compound/HDAC assay?
A4: Deviating from the optimal pH range can significantly impact enzyme activity. For instance, studies on HDAC8 have shown a bell-shaped pH-dependence, with activity decreasing sharply outside of its optimal range.[3] Extreme pH values can lead to irreversible denaturation of the enzyme.
Q5: How can I determine the optimal temperature and pH for my specific this compound/HDAC enzyme?
A5: The optimal conditions can vary between different HDAC isoforms and the specific substrate being used. To determine the precise optimal temperature and pH for your experiment, it is recommended to perform temperature and pH optimization assays. Detailed protocols for these experiments are provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal Temperature: The reaction may be running at a temperature that is too low, slowing down the enzymatic rate, or too high, causing denaturation. | Verify the incubation temperature of your assay. If you have been running the assay at room temperature, try increasing it to 37°C. Ensure that the enzyme has been stored at -80°C and handled on ice to prevent degradation.[1] |
| Incorrect pH: The pH of the assay buffer may be outside the optimal range for the specific HDAC isoform. | Prepare fresh assay buffer and verify its pH. The optimal pH is typically between 7.4 and 8.0. Consider performing a pH optimization experiment as detailed in the protocols section. | |
| High Background Signal | Temperature Fluctuations: Inconsistent temperatures during the assay can lead to variability in background readings. | Ensure a stable incubation temperature throughout the experiment. Use a calibrated incubator or water bath. |
| pH Instability: The buffer's pH may be drifting during the experiment, affecting the stability of the substrate or other reaction components. | Use a high-quality buffer with a pKa close to the desired pH to ensure stable pH throughout the assay. | |
| Inconsistent Results Between Experiments | Variable Room Temperature: If assays are performed at ambient temperature, daily fluctuations can lead to variability. | Standardize the assay temperature by using a controlled-temperature incubator or water bath for all experiments. |
| Improperly Prepared Buffers: Errors in buffer preparation can lead to shifts in pH, affecting enzyme activity. | Always calibrate the pH meter before preparing buffers. Prepare fresh buffers regularly and store them properly. |
Data on Temperature and pH Optima for HDACs
The optimal temperature and pH can vary between different HDAC isoforms. The following table summarizes available data.
| HDAC Isoform | Optimal Temperature | Optimal pH | Buffer System | Reference |
| General Class I (HDAC1, 2, 3) | 37°C (assay); 4°C (purification) | ~7.4 - 8.0 | TBS, Tris-HCl, HEPES | |
| HDAC8 | Not specified (assays at 25°C) | Bell-shaped curve with pKa values of 7.4 and 10.0 | Not specified | [3] |
| HDAC11 | 25°C - 37°C | ~7.4 | Phosphoric acid, HEPES |
Note: "this compound" is not a standard abbreviation in the reviewed literature. The data presented here pertains to Histone Deacetylases (HDACs).
Experimental Protocols
Protocol for Determining Optimal Temperature for this compound/HDAC Activity
This protocol outlines a method to determine the optimal reaction temperature for a specific this compound/HDAC enzyme.
Materials:
-
Purified this compound/HDAC enzyme
-
HDAC substrate (e.g., Fluor de Lys®)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
-
Temperature-controlled incubators or water baths set to a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C, 50°C)
Procedure:
-
Prepare a reaction mixture containing the this compound/HDAC enzyme and assay buffer.
-
Aliquot the reaction mixture into the wells of a 96-well plate.
-
Pre-incubate the plate at the different selected temperatures for 5-10 minutes.
-
Initiate the reaction by adding the HDAC substrate to each well.
-
Incubate the plate at the respective temperatures for a set period (e.g., 60 minutes).
-
Stop the reaction and add the developer solution according to the manufacturer's instructions.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity (or calculated enzyme activity) against the temperature to determine the optimal temperature.
Protocol for Determining Optimal pH for this compound/HDAC Activity
This protocol describes how to identify the optimal pH for an this compound/HDAC reaction.
Materials:
-
Purified this compound/HDAC enzyme
-
HDAC substrate (e.g., Fluor de Lys®)
-
A series of assay buffers with varying pH values (e.g., using a combination of buffers like MES, HEPES, and Tris to cover a range from pH 5.5 to 9.0)
-
Developer solution
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
-
pH meter
Procedure:
-
Prepare a set of assay buffers covering a range of pH values (e.g., from 5.5 to 9.0 in 0.5 pH unit increments).
-
Set up parallel reactions, each containing the this compound/HDAC enzyme and one of the prepared buffers.
-
Aliquot these reaction mixtures into the wells of a 96-well plate.
-
Initiate the reactions by adding the HDAC substrate.
-
Incubate the plate at the predetermined optimal temperature for a fixed time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity (or calculated enzyme activity) against the pH to determine the optimal pH.
Visualizations
Caption: Workflow for Temperature and pH Optimization of this compound/HDAC Reactions.
Caption: Troubleshooting Logic for this compound/HDAC Assay Issues.
Caption: Role of HDACs in Transcriptional Regulation.
References
Technical Support Center: Preventing Racemization in Amino acid Coupling with HDMC
Welcome to the technical support center for N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate (HDMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for efficient peptide synthesis with minimal racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a coupling reagent?
A1: this compound is an aminium/uronium salt-based coupling reagent used to facilitate the formation of amide (peptide) bonds between amino acids.[1][2] Its mechanism involves the activation of the carboxyl group of an N-protected amino acid. This activation creates a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of another amino acid, leading to the formation of a peptide bond.[1] The structure of this compound, featuring a morpholino group, contributes to its high reactivity and solubility.[3]
Q2: What is racemization in the context of peptide synthesis?
A2: Racemization is the process by which an enantiomerically pure amino acid is converted into a mixture of both its L- and D-isomers during the coupling reaction. This loss of stereochemical integrity can lead to the synthesis of undesired peptide diastereomers, which can be difficult to separate and may have altered biological activity.
Q3: How does this compound help in preventing racemization?
A3: this compound is designed to minimize racemization by promoting rapid and efficient coupling reactions. The primary mechanisms of racemization during peptide synthesis are the formation of an oxazolone intermediate or direct enolization of the activated amino acid. By facilitating a fast aminolysis of the activated ester, this compound reduces the lifetime of these racemization-prone intermediates, thus preserving the stereochemical purity of the amino acid.
Q4: How does this compound compare to other common coupling reagents like HATU, HBTU, and COMU in terms of preventing racemization?
Data Presentation: Qualitative Comparison of Coupling Reagents and Racemization
| Coupling Reagent | Reagent Type | General Racemization Potential | Key Characteristics |
| This compound | Aminium/Uronium Salt | Low | High reactivity, good solubility, reported to be very effective in suppressing racemization.[3] |
| HATU | Aminium/Uronium Salt | Low | Highly efficient, especially for sterically hindered amino acids; considered a benchmark for low racemization.[2][5] |
| HBTU | Aminium/Uronium Salt | Low | Widely used, efficient, and generally low racemization, though can be problematic with sensitive amino acids.[2][5] |
| COMU | Aminium/Uronium Salt | Low | Based on OxymaPure, offering enhanced safety and solubility with performance comparable to HATU.[4] |
| DCC/DIC | Carbodiimide | High (without additives) | Prone to significant racemization without the addition of racemization suppressants like HOBt or Oxyma.[2] |
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Possible Cause: Insufficient reagent equivalents, poor resin swelling, or aggregation of the growing peptide chain.
-
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Ensure that a sufficient excess of the N-protected amino acid, this compound, and a tertiary base (e.g., DIPEA or NMM) are used. A typical ratio is (Amino Acid:this compound:Base) of (3:2.9:6) relative to the resin loading.
-
Ensure Proper Resin Swelling: Before the first coupling, ensure the resin is adequately swollen in a suitable solvent like DMF or NMP for at least 1-2 hours.
-
Address Peptide Aggregation: For difficult sequences prone to aggregation, consider using a higher coupling temperature, switching to a more polar solvent mixture (e.g., DMF/DMSO), or incorporating pseudoproline dipeptides in the sequence.
-
Double Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, perform a second coupling step before proceeding to the next deprotection.
-
Issue 2: Evidence of Racemization in the Final Peptide
-
Possible Cause: Prolonged activation time, use of a strong base, or high coupling temperature.
-
Troubleshooting Steps:
-
Minimize Pre-activation Time: Add the this compound/amino acid/base solution to the resin immediately after mixing to reduce the time the amino acid spends in its activated, racemization-prone state.
-
Use a Weaker Base: For particularly sensitive amino acids, consider replacing a strong base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Control Reaction Temperature: Perform the coupling at room temperature or below, especially for amino acids that are known to be susceptible to racemization (e.g., His, Cys).
-
Issue 3: Side Reactions Observed in the Final Product
-
Possible Cause: Guanidinylation of the N-terminus or side reactions involving amino acid side chains.
-
Troubleshooting Steps:
-
Prevent Guanidinylation: Avoid using a large excess of this compound. A slight excess of the amino acid relative to the coupling reagent can help minimize the reaction of this compound with the free N-terminus of the peptide.
-
Proper Side-Chain Protection: Ensure that all reactive amino acid side chains are appropriately protected to prevent unwanted side reactions during coupling.
-
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol is based on the Fmoc/tBu strategy and is suitable for manual or automated synthesis.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (approximately 10-15 mL per gram of resin).
- Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.
2. Fmoc Deprotection:
- Drain the swelling solvent.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes. Drain and repeat for another 15-20 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling with this compound:
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (2.9 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6 equivalents).
- Immediately add the activation solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
- If the test is positive (blue/purple beads), wash the resin with DMF and perform a second coupling.
4. Washing:
- After complete coupling, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step or final cleavage.
5. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
- Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
- Agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
Solution-Phase Peptide Synthesis using this compound
1. Activation of the Carboxylic Acid Component:
- Dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).
- Add a tertiary base such as DIPEA or NMM (2.0 equivalents).
- Stir the mixture at 0°C for 10-15 minutes to allow for the formation of the active ester.
2. Coupling Reaction:
- In a separate flask, dissolve the amino component (e.g., an amino acid ester hydrochloride, 1.0 equivalent) in the same solvent. If it is a salt, add one equivalent of a tertiary base to neutralize it.
- Add the solution of the activated carboxylic acid component to the solution of the amino component at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
3. Work-up and Purification:
- Once the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude peptide by column chromatography or recrystallization.
Visualizations
Mechanism of Racemization Prevention by this compound
Caption: this compound promotes rapid peptide bond formation, minimizing racemization.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) with this compound
Caption: A typical workflow for SPPS utilizing this compound for the coupling step.
References
Technical Support Center: Reactions Involving HDMC
Welcome to the technical support center for workup procedures involving the peptide coupling reagent HDMC (N-[(5-Chloro-1H-benzotriazol-1-yl)-dimethylamino-morpholino]-uronium hexafluorophosphate N-oxide). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly reactive uronium-based coupling reagent used for amide bond formation, primarily in solid-phase peptide synthesis (SPPS).[1] Its high reactivity can sometimes surpass that of other common coupling reagents like HATU, making it a valuable tool for challenging peptide sequences.[2]
Q2: What are the common side reactions associated with this compound and other uronium-based coupling reagents?
A common side reaction with aminium/uronium-based reagents like this compound is guanidinylation of the N-terminal amino group of the peptide. This occurs when the coupling reagent is used in excess. To minimize this, it is recommended to use a slight excess of the carboxylic acid in relation to the coupling reagent and to allow for a short pre-activation time before adding the mixture to the amine component.[2]
Q3: How can I monitor the completion of the coupling reaction?
The Kaiser test (or ninhydrin test) is a common method to detect the presence of free primary amines on the resin. A negative Kaiser test (beads remain colorless or yellowish) indicates that the coupling reaction is complete. However, this test is not suitable for N-methylated amino acids or for proline as the secondary amine.
Q4: What is the recommended solvent for this compound-mediated coupling reactions?
N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis, including couplings with this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of amino acids: Bulky amino acids can react slowly. | - Extend the coupling reaction time.- Perform a second coupling (double coupling) with fresh reagents.- Consider using a more reactive coupling reagent or additive. |
| Aggregation of the growing peptide chain: This is common with hydrophobic sequences. | - Use a solvent mixture that disrupts secondary structures, such as adding DMSO.- Synthesize at an elevated temperature (microwave synthesis can be beneficial). | |
| Poor resin swelling. | - Ensure the resin is adequately swollen in the reaction solvent before the first coupling step. | |
| Low Peptide Yield After Cleavage | Incomplete Fmoc-deprotection: The N-terminal amine is not available for coupling. | - Extend the piperidine treatment time or perform a second deprotection step. |
| Premature cleavage of the peptide from the resin. | - Ensure the correct resin and linker are being used for your desired cleavage strategy. | |
| Presence of Impurities in the Crude Product | Side reactions during coupling (e.g., guanidinylation). | - Optimize the stoichiometry of the amino acid and coupling reagent (use a slight excess of the acid).- Minimize the pre-activation time. |
| Racemization of amino acids. | - The addition of an auxiliary nucleophile like OxymaPure® can help to suppress racemization. | |
| Formation of deletion sequences due to incomplete coupling. | - Follow the recommendations for incomplete coupling in this guide. |
Data Presentation
The following table summarizes a comparative study of crude peptide purity for the synthesis of the 65-74 acyl carrier protein (ACP) fragment using different coupling reagents and reaction times. This data can help in selecting the appropriate reagent and conditions for your specific needs.
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) |
| This compound | 2 x 1 | 70.27 |
| 2 x 20 | 79.91 | |
| HATU | 2 x 1 | 83.63 |
| 2 x 20 | 79.48 | |
| HCTU | 2 x 1 | 79.88 |
| 2 x 20 | 81.33 | |
| COMU | 2 x 1 | 78.49 |
| 2 x 20 | 79.00 | |
| PyBOP | 2 x 1 | 16.55 |
| 2 x 20 | 77.58 |
Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[3] The study used a 1:1:4 ratio of 0.1M Amino Acid / 0.1M Activator / 0.4M NMM in DMF.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol provides a general guideline for manual Fmoc-SPPS. Adjustments may be necessary based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF (approx. 10 mL/g of resin) for 15-30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc-Deprotection: After the final coupling step, perform the Fmoc-deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Logic for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
References
Technical Support Center: Addressing Solubility Challenges of HDMC in Reaction Media
Disclaimer: The compound "HDMC" is not a universally recognized scientific acronym. For the purpose of this guide, we will assume this compound refers to a hypothetical, poorly water-soluble, naphthyridinone-based small molecule inhibitor being investigated in a research and development setting. The following advice is based on general principles for addressing solubility issues with such compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound precipitating out of my aqueous buffer?
A1: Precipitation of poorly soluble compounds like this compound from aqueous solutions is a common issue. It can be caused by several factors, including the compound's low intrinsic water solubility, the pH of the buffer, the buffer's ionic strength, and the concentration of the compound. Many organic molecules with aromatic ring systems, like the assumed naphthyridinone core of this compound, are hydrophobic and tend to aggregate in aqueous environments.
Q2: I'm observing poor solubility in organic solvents as well. What could be the reason?
A2: While many organic compounds are more soluble in organic solvents than in water, high molecular weight and crystalline solid-state structure can limit solubility even in these solvents.[1] For a compound like this compound, strong intermolecular interactions in the crystal lattice may require significant energy to overcome, which not all organic solvents can provide effectively.
Q3: Can changing the salt form of this compound improve its solubility?
A3: For compounds with ionizable groups, forming a salt is a common and effective strategy to enhance aqueous solubility and dissolution rate.[1][2] If this compound has a basic nitrogen atom, forming a hydrochloride or other salt can significantly improve its solubility in aqueous media. Conversely, if it has an acidic proton, forming a sodium or potassium salt could be beneficial.
Q4: What is a co-solvent, and how can it help with this compound's solubility?
A4: A co-solvent is an organic solvent that is miscible with water and is used to increase the solubility of hydrophobic compounds in aqueous solutions.[1][3] Co-solvents work by reducing the polarity of the overall solvent system, thereby making it more favorable for the nonpolar this compound to dissolve. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to troubleshooting and resolving common solubility issues encountered with this compound.
Issue 1: this compound fails to dissolve in the desired aqueous buffer.
-
Question: What are the first steps to take when this compound does not dissolve in my experimental buffer?
-
Answer:
-
Particle Size Reduction: Ensure the this compound powder is finely ground. Smaller particle size increases the surface area available for solvation, which can improve the dissolution rate.[2][3]
-
Gentle Heating and Agitation: Try gently warming the solution while stirring or sonicating. This can help overcome the energy barrier for dissolution. Be cautious with temperature to avoid compound degradation.
-
pH Adjustment: If this compound has ionizable functional groups, systematically adjust the pH of the buffer. For a basic compound, lowering the pH may lead to protonation and increased solubility. For an acidic compound, increasing the pH may have the same effect.
-
Prepare a Concentrated Stock in an Organic Solvent: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF first. Then, add this concentrated stock to the aqueous buffer dropwise with vigorous stirring. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.
-
Issue 2: this compound precipitates when a stock solution (in organic solvent) is added to an aqueous medium.
-
Question: How can I prevent this compound from precipitating when I dilute my DMSO stock into my aqueous assay buffer?
-
Answer: This is a common problem when the final concentration of the compound in the aqueous medium exceeds its solubility limit.
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of this compound.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increase the final concentration of the organic co-solvent (e.g., from 0.1% to 1% DMSO).
-
Use Solubilizing Excipients: Consider the use of surfactants or cyclodextrins in your aqueous buffer. These agents can form micelles or inclusion complexes, respectively, that encapsulate the hydrophobic this compound and keep it in solution.[2]
-
Change the Organic Solvent: Sometimes, the choice of organic solvent for the stock solution matters. Try preparing stocks in different solvents like ethanol, methanol, or acetonitrile to see if this affects the precipitation upon dilution.
-
Quantitative Data: Exemplary Solubility of this compound
The following table presents hypothetical solubility data for this compound in a variety of common solvents. This is for illustrative purposes to guide solvent selection.
| Solvent | Category | Assumed Solubility (mg/mL) |
| Water | Aqueous | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.01 |
| 0.1 N HCl | Acidic Aqueous | 0.5 - 1.0 |
| 0.1 N NaOH | Basic Aqueous | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Ethanol | Polar Protic | 1 - 5 |
| Methanol | Polar Protic | 0.5 - 2 |
| Dichloromethane (DCM) | Nonpolar | 5 - 10 |
| Chloroform | Nonpolar | 5 - 10 |
Experimental Protocols
Protocol: Screening for Optimal Solvent System
-
Objective: To identify a suitable solvent or co-solvent system for this compound for use in biological assays.
-
Materials: this compound powder, a panel of solvents (e.g., DMSO, ethanol, PEG 400), the final aqueous buffer, vortex mixer, and a spectrophotometer or HPLC.
-
Procedure:
-
Prepare a series of high-concentration stock solutions of this compound in different organic solvents (e.g., 10 mg/mL in DMSO, 10 mg/mL in ethanol).
-
In separate microcentrifuge tubes, add the aqueous buffer.
-
Add a small volume of each this compound stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is kept constant (e.g., 1%).
-
Vortex the tubes for 30 seconds and let them stand at room temperature for 1 hour.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the tubes to pellet any precipitate and measure the concentration of this compound remaining in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
The solvent system that results in the highest concentration of soluble this compound without precipitation is the most suitable.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Hypothetical signaling pathway showing this compound as a kinase inhibitor.
References
Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: HDMC vs. HBTU, HATU, COMU, and EDC/NHS
In the landscape of synthetic peptide chemistry, the choice of coupling reagent is a critical determinant of reaction efficiency, product yield, and purity. For researchers, scientists, and professionals in drug development, selecting the optimal reagent is paramount for the successful synthesis of peptides, from simple sequences to complex therapeutic candidates. This guide provides an objective comparison of the performance of N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HDMC) with other commonly used coupling reagents: HBTU, HATU, COMU, and the carbodiimide EDC in conjunction with NHS.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is primarily assessed by its ability to facilitate amide bond formation with high yields, minimal side reactions, and suppression of racemization at the alpha-carbon of the activated amino acid. The following table summarizes the comparative performance of this compound and other popular coupling reagents based on these key metrics. The data presented is a representative summary based on literature findings and typical experimental outcomes.
| Coupling Reagent | Relative Coupling Efficiency | Propensity for Racemization | Key Advantages | Disadvantages |
| This compound | Very High | Low | Rapid reaction kinetics, high yields, suitable for sterically hindered amino acids.[1] | Higher cost compared to carbodiimides. |
| HBTU | High | Low | Well-established, reliable, and cost-effective for routine synthesis.[2][3] | Can form a guanidinylating byproduct, potentially terminating the peptide chain. |
| HATU | Very High | Very Low | Excellent for difficult couplings, including N-methylated amino acids, due to the presence of the HOAt moiety.[1] | Higher cost, potential for side reactions if not used under optimal conditions. |
| COMU | Very High | Low | Based on OxymaPure, avoiding the potentially explosive HOBt/HOAt, good solubility.[1] | Byproducts can sometimes be difficult to remove in solution-phase synthesis. |
| EDC/NHS | Moderate to High | Moderate | Water-soluble byproducts are easily removed, cost-effective, suitable for solution-phase and bioconjugation. | Slower reaction rates, higher risk of racemization without an additive like NHS. |
Experimental Protocols
The following is a generalized experimental protocol for solid-phase peptide synthesis (SPPS) that can be adapted for comparing the efficiency of different coupling reagents. The key variable in the protocol is the composition of the activation solution.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
1. Resin Swelling:
-
Swell the appropriate solid support (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 1-2 hours at room temperature.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove piperidine and byproducts.
3. Amino Acid Coupling (Activation and Coupling Step):
-
Prepare the activation solution immediately before use. For a 0.1 mmol synthesis scale:
-
Dissolve 4 equivalents of the Fmoc-protected amino acid in DMF.
-
Add 3.9 equivalents of the coupling reagent (this compound, HBTU, HATU, or COMU) and 8 equivalents of a base such as N,N-diisopropylethylamine (DIEA).
-
For EDC/NHS, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of N-hydroxysuccinimide (NHS) in DMF, then add 4 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Add the activation solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines.
4. Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
5. Repetition for Peptide Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
7. Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizing the Peptide Coupling Workflow
The following diagram illustrates the general workflow of a single amino acid coupling step in solid-phase peptide synthesis.
References
A Head-to-Head Battle of Coupling Reagents: HDMC vs. HBTU vs. HATU in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of success. The efficiency of amide bond formation, the preservation of stereochemical integrity, and the overall purity of the final peptide product hinge on this crucial decision. This guide provides an objective comparison of three prominent aminium-based coupling reagents: HDMC, HBTU, and HATU, supported by experimental data to inform your selection process.
The ideal coupling reagent should facilitate rapid and complete acylation reactions with minimal side reactions, particularly racemization. While HBTU and HATU have long been staples in the peptide chemist's toolbox, newer reagents like this compound are emerging as powerful alternatives, especially for challenging sequences.
Performance Comparison at a Glance
To provide a clear quantitative comparison, the following table summarizes the performance of this compound, HBTU, and HATU. The data is derived from a comparative study on the synthesis of aza-peptides, which are known to be challenging coupling partners, thus highlighting the capabilities of each reagent.
| Parameter | This compound | HBTU | HATU |
| Coupling Efficiency (Yield) | Incomplete (~50%) | Incomplete (~60%) | Near Complete |
| Reaction Half-life (t½) | ~40 min | ~150 min | ~40 min |
| Racemization Suppression | Good | Good[1] | Excellent, less epimerization than HBTU[2] |
| Solubility | Good in common organic solvents[3] | Good in a wide range of organic solvents[1] | Higher solubility in DMF than HBTU[4] |
| Application in Difficult Couplings | Effective[5] | Effective | Highly effective, preferred for rapid protocols[2] |
Delving into the Chemistry: Mechanism of Action
The efficacy of these coupling reagents lies in their ability to activate the carboxylic acid group of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amine of another amino acid or the growing peptide chain. This activation proceeds through the formation of a highly reactive ester intermediate.
HBTU and HATU are based on the benzotriazole and azabenzotriazole scaffolds, respectively. The electron-withdrawing nature of these ring systems enhances the leaving group potential of the active ester, thereby accelerating the coupling reaction. HATU, containing a nitrogen atom in the benzotriazole ring, is generally more reactive than HBTU.[2] This is attributed to a neighboring group effect that stabilizes the transition state.[6]
This compound, or N-[(5-Chloro-1H-benzotriazol-1-yl)-dimethylamino-morpholino]-uronium hexafluorophosphate N-oxide, is a newer generation coupling reagent. Its structure incorporates a morpholino group, which can contribute to increased solubility and potentially different reactivity profiles.[5] Some studies suggest that in certain cases, the coupling rates with this compound can even exceed those of HATU.[5]
Visualizing the Activation Pathway
To illustrate the general mechanism of action for these aminium-based coupling reagents, the following diagram outlines the key steps involved in the activation of a carboxylic acid and subsequent amide bond formation.
Caption: General workflow for amide bond formation using aminium salt coupling reagents.
Experimental Protocols
The following protocols provide a general framework for conducting a comparative study of this compound, HBTU, and HATU in solid-phase peptide synthesis (SPPS).
Materials
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents: this compound, HBTU, HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Experimental Workflow for a Single Coupling Step
The following diagram illustrates the key steps in a single coupling cycle during SPPS.
Caption: A single cycle in solid-phase peptide synthesis.
Detailed Protocol for Comparative Coupling
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Coupling Reaction (to be performed in parallel for each coupling reagent):
-
Prepare the coupling solution: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), the coupling reagent (this compound, HBTU, or HATU; 3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activation: Allow the coupling solution to stand for 2-5 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for a defined period (e.g., 1 hour for standard couplings, or monitor at various time points for kinetic studies).
-
-
Washing: After the coupling reaction, wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring Coupling Efficiency: A small sample of the resin can be taken for a ninhydrin test to qualitatively assess the completion of the coupling. For quantitative analysis, the peptide will be cleaved from the resin after synthesis and analyzed by HPLC.
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude peptide by reverse-phase HPLC to determine the purity and yield for each coupling reagent used. Mass spectrometry should be used to confirm the identity of the desired product.
Logical Relationship of Reagent Choice and Synthesis Outcome
The selection of a coupling reagent directly influences several key outcomes of the peptide synthesis process. This relationship can be visualized as a decision-making pathway.
Caption: Factors influencing the outcome of peptide synthesis based on the coupling reagent.
Conclusion
The choice between this compound, HBTU, and HATU is not always straightforward and depends on the specific requirements of the synthesis.
-
HBTU remains a reliable and cost-effective choice for routine peptide synthesis.[7]
-
HATU is the preferred reagent for rapid synthesis protocols and for overcoming difficult couplings, including those involving sterically hindered or N-methylated amino acids, due to its higher reactivity and superior ability to suppress racemization.[2][4]
-
This compound presents itself as a highly efficient coupling reagent, with performance that can be comparable or even superior to HATU in certain contexts, making it a valuable tool for challenging syntheses.[5]
Ultimately, for critical applications and the synthesis of complex or "difficult" peptides, it is advisable to perform small-scale pilot syntheses with different coupling reagents to empirically determine the optimal conditions for achieving the desired yield and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Revolutionizing Cellular Analysis: A Comparative Guide to the Validation of High-Density Multiplexed Imaging Technologies
For researchers, scientists, and drug development professionals at the forefront of cellular analysis, the advent of high-density multiplexed cell (HDMC) quantification technologies has opened new frontiers in understanding complex biological systems. These powerful platforms, including Imaging Mass Cytometry (IMC), Multiplexed Ion Beam Imaging (MIBI), and Co-detection by Indexing (CODEX), enable the simultaneous visualization and quantification of dozens of biomarkers in a single tissue section, preserving the crucial spatial context of the cellular microenvironment. However, the adoption of these innovative methods necessitates a thorough understanding of their analytical performance. This guide provides an objective comparison of these technologies, supported by experimental data, to aid in the selection and validation of the most suitable platform for your research needs.
This comprehensive guide delves into the critical aspects of analytical method validation for these high-plex imaging technologies, presenting a comparative overview of their performance characteristics. We will explore the experimental protocols for key validation assays and provide a transparent look at the data underpinning the capabilities of each platform.
A Comparative Overview of High-Plex Imaging Technologies
The ability to simultaneously analyze a multitude of markers in a single tissue sample is the hallmark of high-plex imaging. This capability provides an unprecedented depth of information compared to traditional methods like immunohistochemistry (IHC), which are typically limited to a few markers.[1] Below is a summary of the key technologies discussed in this guide.
| Technology | Principle | Typical Plex Level | Resolution | Throughput |
| Imaging Mass Cytometry (IMC) | Antibodies tagged with stable heavy metal isotopes are detected by laser ablation and time-of-flight mass spectrometry.[2][3] | 35-40+ markers[2] | ~1 µm[1] | Slower acquisition per region of interest (ROI)[1] |
| Multiplexed Ion Beam Imaging (MIBI) | Uses an ion beam to sputter secondary ions from metal-tagged antibodies, which are then analyzed by a time-of-flight mass spectrometer.[3] | Up to 100 markers[4] | Subcellular | Moderate |
| Co-detection by Indexing (CODEX) | Relies on antibodies tagged with unique oligonucleotide barcodes, which are iteratively revealed using fluorescently labeled reporters.[5] | 40+ markers | Optical | High |
| Multiplex Immunofluorescence (mIF) | Utilizes fluorescently labeled antibodies, often in iterative cycles of staining, imaging, and signal removal. | 6-60+ markers | Optical | High |
Analytical Performance: A Head-to-Head Comparison
The validation of any analytical method is crucial to ensure the reliability and reproducibility of the data. For high-plex imaging technologies, key performance characteristics include accuracy, precision, linearity, and sensitivity.
Accuracy
Accuracy refers to the closeness of agreement between a measured value and a true or accepted reference value. In the context of high-plex imaging, accuracy is often assessed by comparing the quantification of a specific marker with a well-established method like single-plex IHC or quantitative immunofluorescence (QIF).
A validation study of MIBI demonstrated a strong correlation with an FDA-approved quantitative image analysis (QIA) workflow for IHC.[6] Linear regression analysis comparing the H-scores (a semi-quantitative measure of staining intensity) between MIBI and IHC for the estrogen receptor (ER) in breast cancer tissue showed a correlation coefficient (r) of 0.99, indicating excellent agreement.[6] Similarly, studies comparing IMC with conventional IHC have shown concordance in the percentage of biomarker-positive cells.[7]
| Technology | Comparison Method | Correlation (r) | Key Findings |
| MIBI | IHC with QIA | 0.99[6] | Strong agreement in H-scores for ER in breast cancer.[6] |
| IMC | Monoplex IHC | High concordance[7] | Similar percentages of biomarker-positive cells were observed.[7] |
| Multiplex IF | Single-stain IHC | ≥0.85 (inter-site)[8] | High level of concordance for various markers across different labs and platforms.[8] |
Precision
Precision is the degree of agreement among independent measurements of the same sample. It is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:
-
Intra-assay precision (repeatability): The variation within a single experimental run.
-
Inter-assay precision (reproducibility): The variation between different experimental runs, often on different days or with different operators.
Harmonization studies involving multiple research centers have demonstrated high inter-site reproducibility for multiplex immunofluorescence, with Spearman correlation coefficients of ≥0.85 for each marker.[8] This indicates that with standardized protocols, these complex assays can yield consistent results across different laboratories.
| Technology | Precision Metric | Finding |
| Multiplex IF | Inter-site Spearman correlation | ≥0.85[8] |
| UltraPlex mxIF | Batch-to-batch & Day-to-day | Good reproducibility reported.[9] |
Linearity and Dynamic Range
Linearity refers to the ability of a method to produce results that are directly proportional to the concentration of the analyte in the sample. The dynamic range is the interval over which the method provides acceptable linearity, accuracy, and precision.
MIBI-TOF has demonstrated a remarkable linear counting dynamic range exceeding five orders of magnitude.[10] This wide dynamic range is crucial for simultaneously detecting both low- and high-abundance proteins within the same tissue section.[10] In contrast, traditional chromogenic IHC has a more limited dynamic range, making it, at best, semi-quantitative.[11]
| Technology | Dynamic Range | Key Advantage |
| MIBI-TOF | > 5 orders of magnitude[10] | Enables simultaneous quantification of proteins with vastly different expression levels.[10] |
| Digital Spatial Profiling (DSP) | Significantly greater than IHC[12] | Robust detection of high-abundance protein and RNA targets.[12] |
| Multiplex IF | Large linear dynamic range[11] | Allows for the quantitation of marker intensity.[11] |
Sensitivity
Sensitivity refers to the lowest amount of an analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ). The sensitivity of high-plex imaging technologies is critical for detecting low-abundance biomarkers, which can be crucial in understanding disease pathology.
MIBI-TOF has shown exceptional sensitivity, in some cases up to 37-fold greater than that of mass cytometry (CyTOF) for the most sensitive elemental tags.[10] This high sensitivity is vital for the detection of proteins present in very low copy numbers per cell.[10]
Experimental Protocols for Validation
Detailed and standardized experimental protocols are the cornerstone of robust analytical method validation. Below are outlines of key experiments for assessing the performance of high-plex imaging technologies.
Accuracy Validation Protocol
-
Sample Selection: Choose tissue samples with a known and variable expression of the target analyte, confirmed by a validated reference method (e.g., IHC with quantitative analysis).
-
Serial Sections: Prepare serial sections of the selected tissue blocks.
-
Staining: Stain one set of sections with the high-plex imaging panel and the adjacent serial sections with the validated single-plex reference method.
-
Image Acquisition: Acquire images from corresponding regions of interest (ROIs) on the serial sections using both the high-plex and reference method imaging systems.
-
Data Analysis:
-
Perform cell segmentation and quantification of the target marker for both methods.
-
Compare the quantitative data (e.g., percentage of positive cells, staining intensity) between the two methods using correlation analysis (e.g., Pearson or Spearman correlation).
-
A high correlation coefficient indicates good accuracy.
-
Precision (Inter-Assay) Validation Protocol
-
Sample Selection: Use a homogenous tissue sample or a tissue microarray (TMA) containing multiple representative tissue cores.
-
Experimental Runs: Perform the entire high-plex imaging workflow (staining, image acquisition, and analysis) on different days with different operators (if possible).
-
Data Analysis:
-
Quantify the expression of a panel of markers in the same ROIs or TMA cores for each run.
-
Calculate the mean, standard deviation, and %CV for the quantitative results of each marker across all runs.
-
Acceptable %CV values will depend on the specific application and analyte.
-
Visualizing the Workflow: From Sample to Data
To better understand the intricate processes involved in validating high-plex imaging technologies, the following diagrams illustrate the key experimental workflows and logical relationships.
Conclusion
High-density multiplexed imaging technologies are transforming our ability to probe the complexities of the tissue microenvironment. The choice of platform will depend on the specific research question, the required level of plex, resolution, and throughput. Regardless of the technology chosen, a rigorous analytical validation is paramount to ensure that the data generated is accurate, precise, and reproducible. This guide provides a framework for comparing these powerful technologies and for designing and executing the necessary validation studies. By adhering to these principles, researchers can confidently leverage the full potential of high-plex imaging to advance our understanding of health and disease.
References
- 1. Overview of multiplex immunohistochemistry/immunofluorescence techniques in the era of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different approaches to Imaging Mass Cytometry data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mass Cytometry Imaging for the Study of Human Diseases—Applications and Data Analysis Strategies [frontiersin.org]
- 4. Multiplexed ion beam imaging of human breast tumors. – CIRM [cirm.ca.gov]
- 5. Highly multiplexed spatial profiling with CODEX: bioinformatic analysis and application in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplexed ion beam imaging (MIBI) of human breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Multiplexed Imaging Mass Cytometry with Monoplex Immunohistochemistry in FFPE Tissue - Flagship Biosciences [flagshipbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. youtube.com [youtube.com]
- 10. MIBI-TOF: A multiplexed imaging platform relates cellular phenotypes and tissue structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of High-Density Microarray (HDMC) Fabrication: Solution-Phase vs. Solid-Phase Synthesis
High-Density Microarrays (HDMCs) are pivotal tools in modern biological research and diagnostics, enabling the parallel analysis of thousands of biological molecules. The fabrication of these arrays primarily falls into two categories: solution-phase deposition and solid-phase in situ synthesis. This guide provides a comprehensive comparison of these two methodologies, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their specific applications.
In the context of HDMC, solution-phase synthesis refers to the process where oligonucleotides or other biomolecules are first synthesized in solution, purified to ensure high quality, and then deposited onto the microarray surface, typically through a process called spotting.[1] Conversely, solid-phase synthesis involves the direct, base-by-base chemical synthesis of oligonucleotides onto the microarray substrate itself, a process known as in situ synthesis.[1]
Quantitative Performance Comparison
The choice between solution-phase and solid-phase synthesis for this compound fabrication hinges on a variety of performance metrics. The following table summarizes the key quantitative differences between these two approaches.
| Performance Metric | Solution-Phase Synthesis (Spotting) | Solid-Phase Synthesis (In Situ) |
| Probe Density (features/cm²) | Lower (up to ~40,000) | Higher (hundreds of thousands to millions) |
| Probe Length | Flexible (long oligonucleotides, cDNA) | Limited (typically 25-60mers)[2] |
| Synthesis Yield (per cycle) | N/A (probes are pre-synthesized and purified) | High (up to 99%) |
| Final Probe Purity | High (probes are purified before spotting) | Lower (impurities from failed synthesis steps remain) |
| Throughput | Lower for high-density arrays | Higher for high-density arrays |
| Cost | More cost-effective for small batches and low-density arrays | More cost-effective for large-scale production of high-density arrays[3] |
| Flexibility | High (easy to change array content) | Lower (requires new masks or synthesis runs for design changes) |
| Initial Setup Cost | Lower (robotic spotters) | Higher (photolithography or advanced inkjet systems)[4] |
Experimental Protocols
Solution-Phase Synthesis and Deposition: Robotic Contact Spotting
This method involves the deposition of pre-synthesized oligonucleotides onto a chemically modified glass slide using a robotic arrayer.
1. Probe Preparation:
-
Oligonucleotides are synthesized using standard phosphoramidite chemistry in solution.
-
Post-synthesis, the oligonucleotides are cleaved from the support, deprotected, and purified using methods like high-performance liquid chromatography (HPLC) to ensure high purity.
-
The purified oligonucleotides are then dissolved in a suitable spotting buffer to a final concentration of 10-50 µM.
2. Microarray Printing:
-
A robotic microarrayer equipped with printing pins is used.
-
The pins aspirate the oligonucleotide solutions from a source microplate.
-
The robot then deposits nanoliter volumes of the probe solutions onto the surface of a coated glass slide in a pre-defined grid pattern.[5]
-
This process is repeated for each probe to be included on the microarray.
3. Post-Processing:
-
After printing, the microarrays are left in a humid chamber to allow the spots to rehydrate and the DNA to bind to the slide surface.
-
The slides are then processed (e.g., UV cross-linking, baking) to covalently immobilize the DNA.
-
Finally, the slides are washed to remove unbound probes and blocking agents are used to deactivate the remaining reactive surface groups to minimize background fluorescence.
Solid-Phase In Situ Synthesis: Photolithography
This technique, famously used for Affymetrix GeneChips, employs light and photolithographic masks to direct the synthesis of oligonucleotides directly on the microarray surface.[2][6]
1. Substrate Preparation:
-
A quartz or glass wafer is coated with a silane reagent to introduce reactive amine groups.
-
These groups are then modified with a photolabile protecting group.
2. Photolithographic Synthesis Cycle:
-
A photolithographic mask is applied to the wafer, exposing specific regions to UV light.[6]
-
The UV light removes the protecting groups from the illuminated areas, making them available for the next synthesis step.
-
The wafer is then flooded with a solution containing a single type of nucleotide (A, C, G, or T) that has a photolabile protecting group on its 5' end.
-
This nucleotide couples to the deprotected sites.
-
The process is repeated with different masks and nucleotides to build the desired oligonucleotide sequences at each feature location.[2]
3. Post-Synthesis Processing:
-
Once the synthesis is complete, the wafer undergoes a final deprotection step to remove all remaining protecting groups from the oligonucleotides.
-
The wafer is then diced into individual microarray chips.
Solid-Phase In Situ Synthesis: Inkjet Technology
This method, utilized by companies like Agilent, uses a modified inkjet printing technology to deliver small volumes of chemical reagents to specific locations on the microarray surface.[4]
1. Substrate Preparation:
-
A glass slide is prepared with a suitable surface chemistry for oligonucleotide synthesis.
2. Inkjet Synthesis Cycle:
-
An inkjet print head, similar to that in a desktop printer, is loaded with the four phosphoramidite nucleotides (A, C, G, T) as "inks".
-
The printer deposits picoliter-sized droplets of the required nucleotide onto the specific coordinates of the microarray.[4]
-
After the coupling of a nucleotide at a specific location, the entire surface is washed, and the standard oxidation and de-blocking steps of phosphoramidite chemistry are performed in a flow cell.[7]
-
This cycle is repeated until the desired length of each oligonucleotide probe is achieved.
3. Post-Synthesis Processing:
-
Similar to photolithography, a final deprotection step is carried out to remove all protecting groups.
-
The slides are then washed and dried.
Visualizing the Workflows and Comparisons
To better illustrate the processes and their trade-offs, the following diagrams have been generated.
References
- 1. Spotting, Transcription and In Situ Synthesis: Three Routes for the Fabrication of RNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 4. koreabiomics.com [koreabiomics.com]
- 5. Making GeneChips™ at Affymetrix :: CSHL DNA Learning Center [dnalc.cshl.edu]
- 6. Making GeneChips™ at Affymetrix :: CSHL DNA Learning Center [dnalc.cshl.edu]
- 7. agilent.com [agilent.com]
Performance of HDMC in the synthesis of difficult peptide sequences
A Comparative Guide to the Performance of O-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-mesitylenesulfonyl (HDMC) in the Synthesis of Difficult Peptide Sequences
For researchers and professionals in drug development and peptide synthesis, the efficient and high-fidelity synthesis of peptides, particularly those with challenging sequences, is a paramount objective. Difficult sequences, such as those containing hydrophobic or sterically hindered amino acids, are prone to aggregation and incomplete coupling reactions, leading to lower yields and purity. This guide provides a comparative analysis of the coupling reagent this compound, highlighting its performance against other common reagents in the synthesis of such challenging peptides.
Enhanced Performance with this compound in Difficult Sequences
This compound, a uronium-type coupling reagent, has demonstrated notable efficacy in the synthesis of problematic peptide sequences. Its chemical structure contributes to a high reactivity that can, in some instances, surpass that of other widely used coupling reagents like HATU.[1] This enhanced reactivity is particularly beneficial in driving coupling reactions to completion, which is often a significant hurdle in the synthesis of peptides prone to aggregation.
A comparative study on fast Fmoc solid-phase peptide synthesis (SPPS) provides quantitative insights into the performance of this compound against other activators.[2] The study evaluated the synthesis of three peptides of varying difficulty:
-
Difficult Sequence: Acyl carrier protein fragment (65-74) (VQAAIDYING)
-
Easy Sequence: Modified Luteinizing-hormone-releasing hormone (G-LHRH)
-
Medium Sequence: A G-protein coupled receptor-related peptide
The performance was assessed based on the crude purity of the synthesized peptides at both short (2 x 1 minute) and long (2 x 20 minutes) coupling times.
| Coupling Reagent | Difficult Sequence (Short Coupling) - Crude Purity (%) | Difficult Sequence (Long Coupling) - Crude Purity (%) | Easy Sequence (Short Coupling) - Crude Purity (%) | Easy Sequence (Long Coupling) - Crude Purity (%) | Medium Sequence (Short Coupling) - Crude Purity (%) | Medium Sequence (Long Coupling) - Crude Purity (%) |
| This compound | 79.80 | 79.13 | 87.21 | 86.84 | 90.69 | 91.03 |
| HATU | 83.63 | 81.39 | 88.13 | 88.08 | 92.42 | 92.17 |
| HCTU | 78.52 | 82.53 | 90.15 | 90.84 | 93.65 | 94.02 |
| COMU | 81.08 | 79.47 | 90.64 | 89.26 | 93.85 | 92.98 |
| PyBOP | 68.27 | 78.93 | 87.65 | 88.11 | 91.56 | 92.34 |
| PyClock | 79.13 | 78.52 | 87.29 | 86.99 | 90.87 | 91.21 |
| PyOxim | 40.10 | 70.27 | 87.89 | 88.23 | 54.08 | 90.17 |
| TFFH | 62.54 | 60.11 | 78.52 | 80.23 | 52.45 | 72.03 |
Table adapted from a comparative study on fast Fmoc solid-phase peptide synthesis.[2]
The data indicates that for the difficult acyl carrier protein fragment, this compound performs comparably to other high-performance reagents like HATU and HCTU, especially at shorter coupling times. This suggests that this compound can be a cost-effective and efficient alternative for synthesizing challenging sequences without compromising on purity.
Experimental Protocols
A general protocol for solid-phase peptide synthesis using this compound is outlined below. This protocol is based on the conditions used in the comparative study and can be adapted for specific difficult sequences.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
This compound (≥99% purity)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (4 equivalents), this compound (3.95 equivalents), and a base such as NMM (8 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Allow the coupling reaction to proceed for the desired time (e.g., 2 x 1 minute for fast coupling or 2 x 20 minutes for standard coupling).
-
Wash the resin thoroughly with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Signaling Pathway Visualization
To visually represent the solid-phase peptide synthesis workflow, a DOT language script for Graphviz is provided below.
Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
A Head-to-Head Battle of Coupling Reagents: HDMC vs. Traditional Carbodiimides
In the realm of peptide synthesis and the broader field of amide bond formation, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and overall success. For decades, traditional carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) have been the workhorses of synthetic chemists. However, the advent of uronium-based reagents, including the highly efficient 1-(H-7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HDMC), has presented researchers with powerful alternatives. This guide provides an objective comparison of this compound against EDC and DCC, supported by available experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Performance Comparison: A Quantitative Look
Direct, side-by-side quantitative comparisons of this compound with EDC and DCC under identical conditions are not extensively available in peer-reviewed literature. However, by comparing their performance against other well-characterized coupling reagents and considering their chemical properties, a clear picture of their respective strengths and weaknesses emerges.
Uronium salts like this compound are known to offer rapid and efficient coupling.[1] In some cases, the coupling rates of reagents like this compound have been shown to exceed even that of the highly effective HATU.[2] A comparative study on the synthesis of the difficult peptide sequence 65-74 ACP (VQAAIDYING-OH) demonstrated that this compound, along with other modern activators like HCTU, HATU, and COMU, produced peptides of high purity (70.27% to 83.63%) regardless of the coupling time (2 x 1 minute vs. 2 x 20 minutes).[3] This suggests that this compound can significantly reduce reaction times without compromising purity.
Carbodiimide-mediated couplings, while effective, can be more sluggish.[1] The yields for DCC and EDC mediated couplings are generally reported to be in the range of 70-90%, though this is highly dependent on the specific substrates and reaction conditions.[4]
Table 1: Quantitative Performance Comparison of Coupling Reagents
| Feature | This compound | EDC | DCC |
| Typical Yield | High to Excellent (>90%) | Good to High (70-90%)[4] | Good to High (70-90%)[4] |
| Reaction Time | Very Fast (minutes)[3] | Moderate to Long (hours)[5] | Moderate to Long (hours)[6] |
| Purity of Crude Product | High[3] | Variable, dependent on additives | Variable, dependent on additives |
| Racemization | Low, especially with additives | Can be significant without additives[7] | Can be significant without additives[2] |
| Solubility (Reagent) | Soluble in organic solvents like DMF | Water-soluble[2] | Soluble in organic solvents like DCM, DMF[8] |
| Solubility (Byproduct) | Soluble in common organic solvents | Water-soluble[2] | Insoluble in most organic solvents[7] |
Mechanistic Differences: Activating the Carboxyl Group
The fundamental difference between this compound and carbodiimides lies in their mechanism of carboxylic acid activation.
Carbodiimide Mechanism (EDC/DCC):
Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. However, the O-acylisourea intermediate is unstable and can undergo side reactions, such as rearrangement to an unreactive N-acylurea or hydrolysis. To improve efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used to trap the O-acylisourea and form a more stable active ester.[2][7]
This compound (Uronium Salt) Mechanism:
This compound, being a uronium salt, directly reacts with the carboxylic acid to form a highly reactive acyl-uronium species. This activated intermediate is less prone to the side reactions observed with the O-acylisourea intermediate from carbodiimides, leading to higher yields and purity. The presence of the 7-azabenzotriazole moiety in this compound further enhances its reactivity and reduces racemization.[2]
Experimental Protocols: A Practical Guide
General Protocol for Amide Coupling using EDC/HOBt:
-
Dissolution: Dissolve the carboxylic acid (1 equivalent) and HOBt (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add EDC.HCl (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes.
-
Coupling: Add the amine (1 equivalent) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1 equivalent).
-
Reaction Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). Reactions are typically run for 2-24 hours.
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Peptide Coupling using this compound:
-
Dissolution: Dissolve the N-protected amino acid (1 equivalent) in an anhydrous polar aprotic solvent such as DMF.
-
Activation: Add this compound (1 equivalent) and a non-nucleophilic base such as DIPEA (2 equivalents) to the solution and stir for a few minutes at room temperature to pre-activate the amino acid.
-
Coupling: Add the amino component (e.g., the resin-bound peptide with a free N-terminus) to the activated amino acid solution.
-
Reaction Monitoring: The coupling reaction is typically very fast and can be complete within 5-60 minutes.[3] Monitor the completion of the reaction using a colorimetric test such as the Kaiser test for solid-phase synthesis.
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.
Side Reactions: A Comparative Overview
Carbodiimides (EDC/DCC):
-
N-acylurea formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove, especially in the case of DCC where the urea byproduct is insoluble.[2]
-
Racemization: The activated carboxylic acid is susceptible to racemization, particularly in the absence of additives like HOBt.[7]
-
Dehydration: For asparagine and glutamine residues in peptide synthesis, dehydration of the side-chain amide to a nitrile can occur.[7]
This compound:
-
Lower Racemization: Uronium reagents like this compound are generally associated with lower levels of racemization compared to carbodiimides used without additives.[2]
-
Amine Capping: In solid-phase peptide synthesis, excess uronium reagent can react with the free N-terminus of the growing peptide chain, a process known as "capping," which terminates chain elongation. Therefore, using a slight excess of the activated amino acid is generally preferred over an excess of the coupling reagent.[7]
Visualizing the Chemistry: Diagrams of Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of HDMC's performance in various applications
In the landscape of computational drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone for predicting the biological activity of chemical compounds. This guide provides a comparative overview of the performance of three-dimensional QSAR (3D-QSAR) methodologies, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), against prominent machine learning techniques. This analysis is centered on the application of these methods in the discovery of inhibitors for Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle and a significant target in cancer therapy.
Performance Comparison of Predictive Models for CDK1 Inhibitors
The predictive power of a QSAR model is paramount to its utility in virtual screening and lead optimization. The following table summarizes the performance metrics of CoMFA, CoMSIA, and other machine learning models in predicting the inhibitory activity of compounds against CDK1. The statistical parameters presented are the squared cross-validation correlation coefficient (q²), which indicates the predictive ability of the model, and the squared correlation coefficient (r²), which reflects the model's goodness of fit.
| Model | Target | q² | r² | Reference |
| CoMFA | CDK1 | 0.68 | 0.90 | [1] |
| CoMSIA | CDK1 | 0.74 | 0.90 | [1] |
| CoMSIA | CDK1 | 0.699 | 0.929 | [2] |
| CoMFA | CDK1 | 0.518 | 0.943 | [3] |
| CoMSIA | CDK5 | 0.652 | 0.874 | [2] |
| CoMSIA | GSK-3β | 0.554 | 0.871 | [2] |
As evidenced by the data, both CoMFA and CoMSIA demonstrate strong predictive capabilities for CDK1 inhibitors, with CoMSIA showing a slight edge in predictive accuracy (q²) in some studies.[1] The high r² values indicate that the models fit the training data well. For comparison, a study on paullone inhibitors showed that CoMSIA models for CDK1 outperformed those for CDK5 and GSK-3β, highlighting the target-specific nature of these models.[2]
Experimental Protocols
The successful application of 3D-QSAR and machine learning models is contingent on rigorous and well-defined experimental and computational protocols.
3D-QSAR (CoMFA and CoMSIA) Protocol
-
Dataset Preparation : A dataset of molecules with known inhibitory activity against the target (e.g., CDK1) is compiled. The biological activities (e.g., IC50 values) are typically converted to their logarithmic scale (pIC50). The dataset is then divided into a training set for model building and a test set for external validation.[3][4]
-
Molecular Modeling and Alignment : The three-dimensional structures of the compounds are generated and optimized to their lowest energy conformation. A crucial step in 3D-QSAR is the alignment of all molecules in the dataset. This can be achieved through ligand-based alignment (superimposing on a common template) or receptor-based alignment (docking into the active site of the target protein).[5]
-
Calculation of Molecular Fields (CoMFA) : The aligned molecules are placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies between a probe atom and each molecule are calculated, generating the CoMFA fields.[5]
-
Calculation of Similarity Indices (CoMSIA) : In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This method uses a Gaussian function to avoid singularities at atomic positions, resulting in smoother contour maps.[5]
-
Partial Least Squares (PLS) Analysis : The relationship between the calculated fields (independent variables) and the biological activities (dependent variable) is established using PLS statistical analysis.
-
Model Validation : The predictive power of the generated model is assessed using cross-validation (leave-one-out or leave-n-out) to calculate q². The model's ability to predict the activity of the external test set is also evaluated.
Experimental Workflow for 3D-QSAR Modeling
References
- 1. 3D-QSAR CoMFA on cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation and comparison of 3D-QSAR CoMSIA models for CDK1, CDK5, and GSK-3 inhibition by paullones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemrevlett.com [chemrevlett.com]
Assessing the Cost-Effectiveness of High-Density Microfluidic Cultivation (HDMC) for Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of large quantities of proteins and other biological products is a critical bottleneck. High-Density Microfluidic Cultivation (HDMC) has emerged as a promising technology that offers significant advantages over traditional large-scale synthesis methods. This guide provides an objective comparison of this compound with established alternatives, supported by available data, to aid in the assessment of its cost-effectiveness for industrial-scale applications.
Microfluidic systems, by their nature, offer precise control over cellular microenvironments, leading to improved cell viability and productivity.[1] this compound leverages these benefits to achieve high cell densities, which can translate to higher product yields in smaller volumes, thereby reducing reagent consumption and facility footprint.[2][3]
Performance Comparison of Large-Scale Synthesis Platforms
The selection of a synthesis platform is a critical decision in biopharmaceutical production, with significant financial implications. Key factors to consider include product yield (titer), production speed (throughput), and cost of goods per gram of product. While comprehensive, direct comparative data for large-scale this compound remains limited in publicly available literature, we can extrapolate from pilot-scale studies and compare with established methods like fed-batch and perfusion bioreactors, as well as cell-free protein synthesis.
| Parameter | High-Density Microfluidic Cultivation (this compound) | Fed-Batch Bioreactor | Perfusion Bioreactor | Cell-Free Protein Synthesis (CFPS) |
| Typical Protein Yield (g/L) | Data for large-scale is emerging; pilot studies suggest high volumetric productivity. | 1-10 g/L is common, with some processes reaching over 15 g/L.[4] | Can achieve high titers, for instance, 11.5 g of total antibody in a 14-day run.[5] | Varies significantly with the system; can achieve high concentrations in small volumes. |
| Production Time | Potentially shorter due to rapid attainment of high cell densities. | Typically 10-20 days per batch. | Continuous or semi-continuous, can run for weeks to months.[5] | Very rapid, often completed in hours to a couple of days. |
| Cost of Goods ($/gram) | Expected to be lower due to reduced reagent volumes and smaller facility footprint. | Established and generally cost-effective for large volumes. | Can be high due to media consumption and complex setup, though cost per gram can be competitive for some products.[6][7] | Can be high due to the cost of reagents, but this is decreasing with technological advancements. |
| Scalability | Scalability is a key area of development; moving from lab-scale to industrial-scale presents challenges. | Well-established and highly scalable. | Scalable, with systems available for large-scale manufacturing. | Scalability is a challenge, though efforts are underway to develop large-scale systems. |
| Flexibility & Control | High degree of control over the cellular microenvironment. | Good control over process parameters. | Excellent control, allows for steady-state operation. | Highly flexible and controllable, open-system nature allows for direct manipulation. |
| Suitability for Toxic Proteins | Potentially suitable due to continuous removal of waste products. | Can be challenging due to the accumulation of toxic byproducts. | Well-suited due to continuous removal of toxic metabolites. | Ideal for expressing toxic proteins as there are no living cells to be affected. |
In-Depth Look at Alternative Technologies
Fed-Batch Bioreactors
Fed-batch cultivation is the industry standard for large-scale production of many biopharmaceuticals. This method involves the controlled addition of nutrients to the culture over time, which allows for higher cell densities and product yields compared to simple batch cultures. Antibody titers in mammalian cell cultures using fed-batch processes can exceed 8 g/L, with some protein expression levels surpassing 15 g/L.[4] While cost-effective at large scales, fed-batch processes can be time-consuming and may face challenges with the accumulation of toxic byproducts.
Perfusion Bioreactors
Perfusion culture is a continuous process where fresh medium is continuously added to the bioreactor while spent medium containing the product is harvested. This allows for the maintenance of a stable, high-density cell culture over extended periods. Perfusion systems can achieve very high cell densities and volumetric productivity. For example, a perfusion process using an alternating tangential-flow (ATF) filtration device reached a peak cell density of 7.4 × 10^7 cells/mL and produced a total of 11.5 g of monoclonal antibody over 14 days.[5] However, the high media consumption and complexity of the setup can lead to higher operational costs compared to fed-batch systems.[6][7]
Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis is an in vitro method that utilizes cellular machinery (lysates or purified components) to produce proteins without the use of living cells. This technology offers several advantages, including very rapid production times, the ability to synthesize toxic proteins, and a high degree of control over the reaction environment. While historically limited by lower yields and higher costs compared to in vivo methods, recent advancements have significantly improved the efficiency and scalability of CFPS systems, making them a viable alternative for certain applications, particularly in rapid prototyping and the production of difficult-to-express proteins.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducing and comparing results across different platforms. Below are generalized workflows for protein expression in E. coli, a common host for recombinant protein production, which can be adapted for different cultivation systems.
General Workflow for Recombinant Protein Expression in E. coli
This workflow outlines the key steps from gene cloning to protein purification.
References
- 1. Microfluidic environment for high density hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in High Cell Density Cultivation for Production of Recombinant Protein [ijbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eppendorf.com [eppendorf.com]
- 6. Economic comparison of diagnostic antibody production in perfusion stirred tank and in hollow fiber bioreactor processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of HDMC: A Guide for Laboratory Professionals
A critical first step in the safe disposal of any chemical is its unambiguous identification. The acronym "HDMC" does not correspond to a widely recognized chemical substance. This ambiguity necessitates a cautious approach, as the proper disposal procedures are entirely dependent on the chemical's specific properties and associated hazards. For researchers, scientists, and drug development professionals, treating any unidentified substance as highly hazardous is a crucial safety measure.
This guide provides detailed disposal procedures for several hazardous chemicals that "this compound" could potentially represent, based on plausible interpretations of the acronym. It is imperative to cross-reference with the Safety Data Sheet (SDS) for the specific chemical in your possession. Under no circumstances should disposal proceed without a positive identification.
Potential Chemical Identities and Disposal Protocols
Hexamethylene diisocyanate (HDI)
Hexamethylene diisocyanate is a reactive chemical commonly used in the production of polyurethane coatings and other polymers. It is classified as a hazardous substance and requires careful handling and disposal.
Experimental Protocols for Disposal:
-
Waste Collection:
-
Collect waste HDI in a designated, labeled, and sealed container. The container must be compatible with isocyanates (e.g., polyethylene or steel).
-
Do not mix with other waste streams, particularly water, alcohols, or amines, as this can cause a violent reaction.
-
Store the waste container in a cool, dry, well-ventilated area away from sources of ignition.
-
-
Spill Neutralization and Cleanup:
-
In case of a small spill, evacuate the area and ensure adequate ventilation.
-
Use a commercial isocyanate neutralization solution or prepare a decontaminant solution of 5-10% sodium carbonate and 0.2-0.5% liquid detergent in water. An alternative for better miscibility is a solution of 50% ethanol or isopropanol, 45% water, and 5% concentrated ammonia.[1]
-
Absorb the spilled material with an inert absorbent such as sand or vermiculite.
-
Apply the decontaminant solution to the absorbed material, allowing it to react for at least 10 minutes.
-
Collect the neutralized material in a labeled, open-top container (to prevent pressure buildup from CO2 evolution) for hazardous waste disposal.
-
-
Final Disposal:
-
Waste HDI and contaminated materials are considered hazardous waste.
-
The primary recommended disposal method is incineration in a licensed hazardous waste facility.[2]
-
Arrange for pickup and disposal by a certified hazardous waste management company. Ensure compliance with all local, state, and federal regulations.
-
Hydroxydimethylarsine oxide (Cacodylic Acid)
Cacodylic acid is a highly toxic organoarsenic compound. Wastes containing arsenic are subject to stringent environmental regulations due to their potential for long-term ecological damage and human health risks.
Experimental Protocols for Disposal:
-
Waste Collection:
-
Collect all cacodylic acid waste, including contaminated labware and solutions, in a dedicated, leak-proof, and clearly labeled container.
-
Segregate arsenic-containing waste from all other waste streams.
-
Store the container in a secure, well-ventilated area.
-
-
Chemical Treatment (Pre-disposal):
-
For aqueous solutions, arsenic can be precipitated to a less soluble form. This procedure should be carried out by trained personnel in a controlled laboratory setting.
-
Adjust the pH of the aqueous waste to a neutral or slightly alkaline range (pH 7-9) with a suitable base (e.g., sodium hydroxide).
-
Add a solution of ferric chloride (FeCl₃) or ferric sulfate (Fe₂(SO₄)₃) while stirring. The iron salts will co-precipitate with the arsenic, forming insoluble ferric arsenate.
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid. The liquid should be tested for residual arsenic content before any further treatment or disposal.
-
The solid sludge is considered a hazardous waste and must be disposed of accordingly.
-
-
-
Final Disposal:
-
Both the precipitated arsenic waste and untreated cacodylic acid are classified as hazardous waste.
-
Disposal must be handled by a licensed hazardous waste disposal company with capabilities for treating arsenic-containing materials.
-
Ensure that the waste is properly manifested and transported in accordance with EPA and DOT regulations.
-
5-chloro-3-oxidobenzotriazol-3-ium-1-yl-morpholin-4-ylmethylidene-dimethylazanium hexafluorophosphate
This is a complex and less common chemical, likely used as a reagent in specialized organic synthesis. Without a specific Safety Data Sheet (SDS), detailed disposal procedures cannot be provided. The following is a general protocol for handling such a substance.
Experimental Protocols for Disposal:
-
Waste Collection:
-
Collect waste in its original container or a compatible, well-labeled secondary container.
-
Do not mix with other chemical wastes.
-
Store in a secure, cool, and dry location.
-
-
Final Disposal:
-
Crucially, obtain the Safety Data Sheet (SDS) from the manufacturer or supplier. Section 13 of the SDS will provide specific disposal considerations.
-
Treat the substance as a hazardous waste.
-
Arrange for disposal through a certified hazardous waste management service. Provide them with the SDS to ensure proper handling and disposal.
-
Data Presentation: Comparative Overview
| Chemical Name | Key Hazards | Recommended PPE | Incompatible Materials | Primary Disposal Method |
| Hexamethylene diisocyanate (HDI) | Toxic by inhalation, respiratory sensitizer, skin and eye irritant, reacts with water. | Chemical-resistant gloves, safety goggles, respiratory protection (if ventilation is inadequate). | Water, alcohols, amines, strong bases. | Chemical incineration by a licensed facility. |
| Hydroxydimethylarsine oxide (Cacodylic Acid) | Highly toxic by ingestion and inhalation, carcinogen, environmental hazard. | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection. | Strong oxidizing agents, strong bases. | Treatment to form an insoluble salt followed by disposal in a hazardous waste landfill. |
| Complex Hexafluorophosphate Compound | Unknown without SDS. Assume high toxicity and reactivity. | Consult SDS. At a minimum: chemical-resistant gloves, safety goggles, lab coat. | Unknown without SDS. | Consult SDS. Disposal via a certified hazardous waste service is mandatory. |
Mandatory Visualizations
Logical Workflow for Unidentified Chemical Disposal
References
Essential Safety and Logistical Information for Handling HDMC
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This document provides essential, immediate safety and logistical information for the handling of HDMC (N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate), a peptide coupling reagent. Adherence to these guidelines is critical for minimizing risk and ensuring safe laboratory operations.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for this compound suggest it does not meet the criteria for hazard classification, it is crucial to note that peptide coupling agents as a class are considered potent immune sensitizers. Therefore, a cautious approach to handling is strongly recommended. The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes | Safety Goggles with Side Protection | To protect against splashes and airborne particles. |
| Hands | Chemical Resistant Gloves | Tested according to EN 374 standards. Nitrile gloves are a suitable option. |
| Body | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To minimize inhalation risks. For large-scale operations or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1] |
Operational Plan: Handling and Experimental Protocols
Safe handling of this compound requires adherence to a strict protocol to prevent exposure and contamination.
Preparation and Weighing
-
Work in a Designated Area : All handling of this compound powder should be conducted within a certified chemical fume hood.[2]
-
Gather Materials : Before starting, ensure all necessary equipment, including a secondary container for transport, is within the fume hood.[2]
-
Weighing : Carefully weigh the desired amount of this compound on a tared weigh paper or in a suitable container directly on a balance located inside the fume hood.[2]
-
Transfer : Transfer the weighed reagent to a sealable secondary container for transport to the reaction setup.[2]
-
Immediate Cleanup : Clean any spills on the balance or fume hood surface immediately.
Experimental Use
-
Maintain Ventilation : All subsequent steps of the experimental protocol involving this compound should be performed within the fume hood.[2]
-
Controlled Addition : Add the reagent to the reaction mixture in a controlled manner to avoid splashing or aerosol generation.
-
Monitor Reactions : Continuously monitor the reaction for any unexpected changes.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Contaminated Materials : Dispose of all contaminated items, such as weigh papers and gloves, in a dedicated, labeled hazardous waste container located within the fume hood.[2]
-
Unused Reagent : Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Local Regulations : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
Exposure
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Spills
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an absorbent material to contain the substance.
-
Clean-up : Carefully sweep or scoop up the spilled material and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent and water.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
